(11Z)-Hexadec-11-enoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C37H64N7O17P3S |
|---|---|
Molekulargewicht |
1003.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-11-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h7-8,24-26,30-32,36,47-48H,4-6,9-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b8-7-/t26-,30-,31-,32+,36-/m1/s1 |
InChI-Schlüssel |
LFNOUYUFXGXNNP-UBPKJMQESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the (11Z)-Hexadec-11-enoyl-CoA Biosynthesis Pathway in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadec-11-enoyl-CoA is a crucial intermediate in the biosynthesis of Type I sex pheromones in many insect species, particularly moths. These pheromones are fatty acid-derived molecules, typically C10-C18 unsaturated aldehydes, alcohols, or acetates, that play a vital role in mate attraction and reproductive isolation. The biosynthesis of these complex chemical signals involves a series of enzymatic modifications of common fatty acid precursors. This technical guide provides a comprehensive overview of the core biosynthesis pathway leading to this compound, detailing the key enzymes, their quantitative characteristics, and the experimental protocols used for their study. Understanding this pathway is paramount for developing novel and species-specific pest management strategies that disrupt insect chemical communication.
Core Biosynthesis Pathway
The de novo synthesis of this compound originates from acetyl-CoA and proceeds through the general fatty acid biosynthesis pathway, followed by specific desaturation steps. The key enzymatic players in this pathway are Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and a Δ11-desaturase.
1. Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is ATP-dependent and is a major regulatory point in the pathway.[1]
2. Fatty Acid Synthase (FAS): FAS is a multi-enzyme complex that catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a saturated 16-carbon fatty acyl-CoA, palmitoyl-CoA.[2]
3. Δ11-Desaturase: This is the pivotal enzyme that introduces a double bond at the 11th position of the palmitoyl-CoA backbone, converting it to this compound. The stereospecificity of this enzyme is critical for the biological activity of the final pheromone components. The enzyme from the leafroller moth Choristoneura rosaceana, for instance, desaturates myristic acid (14:0) to produce a mixture of (E)-11- and (Z)-11-tetradecenoate.[3]
4. Further Modifications: Following its synthesis, this compound can be further modified by fatty acyl-CoA reductases (FARs) to produce the corresponding alcohol, (11Z)-hexadecen-1-ol. This alcohol can then be oxidized to an aldehyde, (11Z)-hexadecenal, or acetylated to form an acetate (B1210297) ester, both of which are common pheromone components.
Below is a diagram illustrating the core biosynthetic pathway:
Core biosynthesis pathway of this compound and its derivatives.
Regulation of the Pathway
The biosynthesis of insect sex pheromones is a tightly regulated process, often under hormonal control. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key neurohormone that stimulates this pathway in many moth species.[4][5] PBAN is released from the subesophageal ganglion and binds to its G-protein coupled receptor (GPCR) on the pheromone gland cells. This binding event initiates a signal transduction cascade that typically involves an influx of extracellular Ca2+ and the activation of downstream signaling molecules, ultimately leading to the activation of key enzymes in the biosynthetic pathway, such as ACC.[1][4]
The following diagram illustrates the PBAN signaling pathway:
PBAN signaling pathway regulating pheromone biosynthesis.
Quantitative Data
The efficiency and substrate specificity of the enzymes involved in the this compound biosynthesis pathway are critical for determining the final pheromone blend. The following tables summarize available quantitative data for key enzymes. Note: Specific kinetic data for insect Δ11-desaturases and FARs acting on C16 substrates are limited in the literature.
Table 1: Fatty Acid Composition of Pheromone Glands
| Insect Species | Fatty Acid | Relative Abundance (%) | Reference |
| Heliothis virescens | (Z)-11-Hexadecenoic acid | Major component | [6][7] |
| Heliothis virescens | Palmitic acid | Present | [6][7] |
| Heliothis virescens | Stearic acid | Present | [6][7] |
| Heliothis virescens | Oleic acid | Present | [6][7] |
| Heliothis virescens | Linoleic acid | Present | [6][7] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Insect Species | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Fatty Acyl-CoA Reductase | Spodoptera littoralis | (Z,E)-9,11-Tetradecadienoyl-CoA | 2.4 ± 0.5 | 12.8 ± 0.7 | N/A |
| Fatty Acyl-CoA Reductase | Spodoptera littoralis | (Z,Z)-9,12-Tetradecadienoyl-CoA | 3.1 ± 0.6 | 10.2 ± 0.6 | N/A |
| Fatty Acyl-CoA Reductase | Spodoptera littoralis | (Z)-9-Tetradecenoyl-CoA | 4.2 ± 0.8 | 8.9 ± 0.5 | N/A |
| Fatty Acyl-CoA Reductase | Spodoptera littoralis | (Z)-11-Hexadecenoyl-CoA | 5.1 ± 1.0 | 7.5 ± 0.6 | N/A |
Data for S. littoralis FAR is illustrative of the types of kinetic parameters determined for these enzymes; specific values for the Vmax were not provided in the abstract and would require access to the full text.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Experimental Workflow for Characterizing Biosynthetic Genes
The general workflow for identifying and characterizing genes involved in pheromone biosynthesis is outlined below.
Workflow for identifying and characterizing pheromone biosynthesis genes.
Protocol 1: Pheromone Gland Extraction and Fatty Acid Analysis by GC-MS
This protocol describes the extraction of lipids from insect pheromone glands and their analysis as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dissecting microscope and tools (fine forceps, scissors)
-
Glass vials (2 mL) with Teflon-lined caps
-
Hexane (B92381) (GC grade)
-
Methanol
-
Acetyl chloride
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas supply
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Pheromone Gland Dissection:
-
Cold-anesthetize an adult female moth.
-
Under a dissecting microscope, carefully excise the pheromone gland, which is typically located at the tip of the abdomen.
-
Immediately place the gland in a 2 mL glass vial.
-
-
Lipid Extraction:
-
To the vial containing the pheromone gland, add 200 µL of hexane.
-
Gently crush the gland against the side of the vial with a clean glass rod.
-
Vortex for 1 minute and let it stand for 30 minutes at room temperature.
-
Carefully transfer the hexane extract to a new vial, avoiding tissue debris.
-
-
Transesterification to FAMEs:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of a 10:1 (v/v) mixture of methanol:acetyl chloride.
-
Add a known amount of internal standard.
-
Seal the vial and heat at 100°C for 1 hour.
-
After cooling, add 500 µL of distilled water and 200 µL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Example GC-MS parameters:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Carrier gas: Helium at 1 mL/min
-
Oven program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.
-
MS detector: Electron impact (EI) ionization at 70 eV, scan range m/z 40-500.
-
-
Identify FAMEs by comparing their retention times and mass spectra with authentic standards.
-
Quantify the fatty acids based on the peak area relative to the internal standard.
-
Protocol 2: Heterologous Expression and Functional Characterization of a Δ11-Desaturase in Saccharomyces cerevisiae
This protocol describes the expression of a candidate insect desaturase gene in yeast and the analysis of its fatty acid products.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
Competent S. cerevisiae cells (e.g., INVSc1)
-
Yeast transformation kit
-
Selective yeast medium (e.g., SC-Ura)
-
Induction medium (e.g., YPGal)
-
Fatty acid substrates (e.g., palmitic acid)
-
GC-MS system
Procedure:
-
Gene Cloning:
-
Amplify the full-length open reading frame (ORF) of the candidate desaturase gene from pheromone gland cDNA.
-
Clone the ORF into the yeast expression vector pYES2 under the control of the GAL1 promoter.
-
-
Yeast Transformation:
-
Transform the expression construct into competent S. cerevisiae cells using a standard lithium acetate method.
-
Select for transformants on SC-Ura agar (B569324) plates.
-
-
Expression and Substrate Feeding:
-
Inoculate a single colony of transformed yeast into 5 mL of SC-Ura liquid medium and grow overnight at 30°C.
-
Inoculate 50 mL of YPGal induction medium with the overnight culture to an OD600 of 0.4.
-
Add the fatty acid substrate (e.g., 0.5 mM palmitic acid) to the culture.
-
Incubate at 20-30°C for 48-72 hours with shaking.
-
-
Fatty Acid Analysis:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with distilled water.
-
Extract total lipids and prepare FAMEs as described in Protocol 1.
-
Analyze the FAMEs by GC-MS to identify the desaturated products. Compare the fatty acid profile to that of yeast transformed with an empty vector as a negative control.
-
Protocol 3: RNA Interference (RNAi)-mediated Gene Silencing in Moths
Materials:
-
dsRNA synthesis kit
-
Microinjection system (e.g., Nanoject)
-
Fine glass capillaries
-
Cold plate or ice
-
Moth pupae or adults
Procedure:
-
dsRNA Synthesis:
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target gene (e.g., Δ11-desaturase).
-
Synthesize dsRNA in vitro using a dsRNA synthesis kit according to the manufacturer's instructions.
-
Purify and quantify the dsRNA.
-
-
Microinjection:
-
Cold-anesthetize late-stage pupae or newly emerged adult female moths.
-
Load a fine glass capillary with the dsRNA solution (e.g., 1-5 µg/µL in nuclease-free water).
-
Carefully inject a small volume (e.g., 1-2 µL) of the dsRNA solution into the abdomen of the insect.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Post-injection Incubation:
-
Allow the injected insects to recover under standard rearing conditions for 2-4 days to allow for gene silencing to take effect.
-
-
Analysis of Gene Silencing and Phenotype:
-
qRT-PCR: Dissect the pheromone glands, extract total RNA, and perform quantitative real-time PCR to confirm the knockdown of the target gene's mRNA levels.
-
Pheromone Analysis: Extract and analyze the pheromone components from the glands of silenced and control insects by GC-MS to determine the effect on pheromone production.
-
Behavioral Assays: Assess the mating behavior of silenced females to determine the biological consequence of altered pheromone production.
-
Conclusion
The biosynthesis of this compound is a fundamental process in the production of sex pheromones in a vast number of insect species. A thorough understanding of the enzymes involved, their regulation, and their kinetic properties is essential for the development of innovative and environmentally benign pest control strategies. The experimental protocols provided in this guide offer a framework for researchers to investigate this critical biosynthetic pathway. Future research focusing on the detailed kinetic characterization of the key enzymes and the elucidation of the intricate regulatory networks will undoubtedly pave the way for novel approaches in insect chemical ecology and pest management.
References
- 1. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Delta11-fatty-acid desaturase - Wikipedia [en.wikipedia.org]
- 4. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 5. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid analysis of the sex pheromone gland of the moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RNAi-mediated silencing of an immune gene in Spodoptera littoralis (Lepidoptera, Noctuidae) alters its embryonic development [iris.unina.it]
- 12. Collection - Synthesis and Use of Stereospecifically Deuterated Analogues of Palmitic Acid To Investigate the Stereochemical Course of the Î11 Desaturase of the Processionary Moth - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Role of (11Z)-Hexadec-11-enoyl-CoA in bombykol synthesis
An In-Depth Technical Guide on the Role of (11Z)-Hexadec-11-enoyl-CoA in Bombykol (B110295) Synthesis
Introduction
Bombykol, chemically identified as (10E, 12Z)-10,12-hexadecadien-1-ol, is the primary sex pheromone released by the female silkworm moth, Bombyx mori, to attract male counterparts for mating.[1][2] First characterized in 1959 by Adolf Butenandt, it was the first pheromone to be chemically identified.[1] The biosynthesis of this C16 alcohol is a highly specific and regulated process occurring in the pheromone glands of the female moth.[3][4] Central to this pathway is the intermediate molecule, this compound. This molecule represents a critical juncture, serving as the product of the initial desaturation of a saturated fatty acid precursor and the substrate for a unique subsequent desaturation that introduces a conjugated double bond system. This guide provides a detailed examination of the formation, conversion, and overall significance of this compound in the biosynthetic pathway of bombykol.
The Bombykol Biosynthesis Pathway
The synthesis of bombykol is a multi-step enzymatic process that begins with a common C16 saturated fatty acyl-CoA, palmitoyl-CoA, derived from de novo fatty acid synthesis.[1][2][5] The pathway eschews the chain-shortening or terminal hydroxyl group modifications seen in other moth species, consisting of three core enzymatic steps: two sequential desaturations followed by a final reduction.[6]
-
First Desaturation (Δ11-Desaturation): The process initiates with the introduction of a cis double bond at the Δ11 position of palmitoyl-CoA. This reaction is catalyzed by a specific acyl-CoA desaturase, yielding the pivotal intermediate, this compound.[6][7]
-
Second Desaturation (Δ10,12-Desaturation): this compound then serves as the substrate for a second, less common desaturation event. This unique reaction generates a conjugated diene system, converting the mono-unsaturated intermediate into (10E, 12Z)-10,12-hexadecadienoyl-CoA.[1][6][8] Remarkably, both this and the preceding step are catalyzed by the same bifunctional desaturase enzyme.[6]
-
Final Reduction (Fatty-Acyl Reduction): The terminal step is the reduction of the carbonyl carbon of (10E, 12Z)-10,12-hexadecadienoyl-CoA to a primary alcohol. This reaction is carried out by a pheromone gland-specific fatty-acyl reductase (pgFAR), producing the final active pheromone, bombykol.[3][6]
Key Enzymes in the Conversion Pathway
The conversion of a simple saturated fatty acid into a complex, biologically active pheromone is orchestrated by highly specific enzymes.
Bifunctional Acyl-CoA Desaturase (Bmpgdesat1)
Research has identified a single desaturase enzyme, encoded by the gene Bmpgdesat1, as being responsible for both desaturation steps in bombykol synthesis.[1][6] This enzyme exhibits remarkable bifunctionality:
-
Δ11-Desaturase Activity: It first acts on palmitoyl-CoA to create this compound.
-
Δ10,12-Desaturase Activity: It then catalyzes the more complex 1,4-elimination of hydrogen atoms from this compound to form the conjugated diene (10E, 12Z)-10,12-hexadecadienoyl-CoA.[6]
The expression of Bmpgdesat1 transcripts is predominantly localized to the pheromone gland and its levels increase dramatically just before and after adult eclosion, coinciding with the period of pheromone production.[9]
Pheromone Gland-Specific Fatty-Acyl Reductase (pgFAR)
The final catalytic step is mediated by a pheromone gland-specific fatty-acyl reductase (pgFAR).[6][10] This enzyme belongs to a family of reductases responsible for converting fatty-acyl precursors to their corresponding alcohols in many moth species.[3] Key characteristics of B. mori pgFAR include:
-
Substrate Specificity: It efficiently reduces the dienoic precursor, (10E, 12Z)-10,12-hexadecadienoic acid, to bombykol. It also shows activity towards the monounsaturated intermediate (11Z)-hexadecenoic acid.[3]
-
Cofactor Requirement: The enzyme specifically requires NADPH as a reductant, not NADH.[3]
-
Expression: Like the desaturase, pgFAR is specifically expressed in the pheromone gland, with transcript levels peaking around the time of adult eclosion.[3]
Regulation of Bombykol Synthesis
The production of bombykol is not continuous but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][11] This 33-amino acid peptide is released from the subesophageal ganglion and triggers a signaling cascade within the pheromone gland cells.[12]
The primary regulatory mechanism involves the mobilization of precursors. The bombykol acyl precursor is stored as triacylglycerol esters within cytoplasmic lipid droplets in the pheromone gland cells.[1][12] Upon stimulation by PBAN, a signal transduction pathway is activated, leading to the lipolysis of these stored triacylglycerols. This releases the fatty acyl precursors, making them available for the final reductive modification by pgFAR.[1] Some evidence suggests that the primary step accelerated by PBAN is this final reduction of the acyl group to the alcohol.[11]
Quantitative Data Summary
Quantitative analysis from functional assays and precursor incorporation studies provides insight into the efficiency and specificity of the biosynthetic pathway.
| Experiment Type | Enzyme/System | Substrate(s) | Product(s) / Ratio | Reference |
| Functional Assay (Baculovirus) | B. mori Desat1 | Palmitic Acid | (Z)-11-Hexadecenoyl-CoA, (E,Z)-10,12-Hexadecadienoyl-CoA, (E,E)-10,12-Hexadecadienoyl-CoA | [6] |
| Product Ratio Analysis | B. mori Desat1 | This compound | (E,Z)-10,12-Hexadecadienoyl-CoA : (E,E)-10,12-Hexadecadienoyl-CoA (5:1) | [6] |
| In Vitro Gland Culture | Pheromone Gland | --INVALID-LINK---10,12-Hexadecadienoic Acid | Bombykol (Production significantly increased with PBAN treatment) | [11] |
| Functional Assay (Yeast) | pgFAR | (E,Z)-10,12-Hexadecadienoic Acid | Bombykol (Confirmed by GC-MS and male moth behavioral assay) | [3] |
| Functional Assay (Yeast) | pgFAR | (Z)-11-Hexadecenoic Acid | (Z)-11-Hexadecen-1-ol | [3] |
Experimental Protocols
The characterization of the bombykol synthesis pathway has relied on a combination of molecular cloning, heterologous expression systems, and biochemical assays.
Protocol 1: Cloning and Functional Assay of Bmpgdesat1
-
cDNA Library Construction: Total RNA is extracted from the pheromone glands of female B. mori moths. A cDNA library is then synthesized using reverse transcriptase.
-
Gene Isolation: The desat1 gene is cloned from the library, often using probes designed from expressed sequence tag (EST) databases or homologous genes from other species.[6][9]
-
Baculovirus Expression: The full-length desat1 cDNA is subcloned into a baculovirus transfer vector. This vector is then used to generate a recombinant baculovirus.
-
Cell Culture and Infection: Insect cells (e.g., Sf9) are cultured and infected with the recombinant baculovirus carrying Bmpgdesat1.
-
Substrate Feeding and Lipid Analysis:
-
The infected cells are supplemented with a saturated fatty acid substrate, such as palmitic acid.
-
After incubation, total lipids are extracted from the cells using a solvent system (e.g., chloroform/methanol).
-
The fatty acyl groups are converted to fatty acid methyl esters (FAMEs) by transesterification (e.g., using methanolic HCl).
-
The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products, confirming the enzyme's function.[6]
-
Protocol 2: Functional Expression and Assay of pgFAR in Yeast
-
Gene Cloning: The pgFAR gene is isolated from a pheromone gland cDNA library.[3]
-
Yeast Expression Vector: The pgFAR open reading frame is cloned into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: The expression plasmid is transformed into Saccharomyces cerevisiae.
-
Culture and Induction: The transformed yeast cells are grown in an appropriate selection medium. Gene expression is induced (e.g., by adding galactose for a GAL1 promoter).
-
Substrate Feeding and Product Analysis:
-
A pheromone precursor fatty acid, such as (10E, 12Z)-10,12-hexadecadienoic acid, is added to the culture medium.
-
After incubation, the culture is extracted with a non-polar solvent (e.g., hexane).
-
The extract is concentrated and analyzed by GC-MS to detect the presence of the corresponding alcohol (bombykol), confirming the reductase activity.[3]
-
-
Behavioral Assay (Optional): The volatile products from the yeast culture can be presented to male B. mori moths to confirm the biological activity of the synthesized bombykol, which typically elicits a characteristic mating flutter dance.[3]
Conclusion
This compound is an indispensable intermediate in the biosynthesis of bombykol. Its formation through Δ11-desaturation of palmitoyl-CoA and its subsequent conversion via a unique Δ10,12-desaturation to form a conjugated diene system are the defining steps that set the stage for the final production of the active pheromone. The elucidation of this pathway, driven by the identification and functional characterization of the bifunctional desaturase Bmpgdesat1 and the specific reductase pgFAR, provides a comprehensive molecular understanding of pheromone synthesis. This knowledge is not only fundamental to insect biochemistry but also offers potential avenues for developing novel, species-specific pest management strategies.
References
- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. In pursuit of Bombykol | Feature | RSC Education [edu.rsc.org]
- 3. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Bombykol - Molecule of the Month - May 2009 - JSMol version [chm.bris.ac.uk]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. cDNA cloning of acyl-CoA desaturase homologs in the silkworm, Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (11Z)-hexadec-11-enoyl-CoA Conjugase in Pheromone Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect chemical communication, sex pheromones play a pivotal role in mate recognition and reproductive success. The biosynthesis of these complex signaling molecules involves a cascade of enzymatic reactions, often utilizing modified fatty acid pathways. A key enzyme in the production of the well-characterized sex pheromone bombykol (B110295) in the silkworm moth, Bombyx mori, is (11Z)-hexadec-11-enoyl-CoA conjugase. This enzyme, a product of the Bmpgdesat1 gene, is a bifunctional protein that also exhibits Δ11-desaturase activity. This guide provides an in-depth technical overview of the function of this compound conjugase, including its role in the bombykol biosynthetic pathway, quantitative data on its activity, and detailed experimental protocols for its study.
Core Function and Signaling Pathway
The biosynthesis of bombykol, (10E,12Z)-10,12-hexadecadien-1-ol, originates from the common fatty acid precursor, palmitoyl-CoA. The pathway involves a series of desaturation and reduction steps. The this compound conjugase activity of the Bmpgdesat1 enzyme is responsible for a critical step in this pathway: the conversion of a monounsaturated fatty acyl-CoA into a conjugated diene.
Specifically, the enzyme first acts as a Δ11-desaturase, introducing a cis double bond at the 11th position of palmitoyl-CoA to produce this compound. Subsequently, the conjugase function of the same enzyme catalyzes the conversion of this monoene into (10E,12Z)-hexadecadienoyl-CoA. This conjugated diene is then reduced by a fatty acyl reductase (FAR) to yield the final sex pheromone, bombykol.[1][2]
Quantitative Data
When S. cerevisiae expressing Bmpgdesat1 was supplemented with various fatty acid methyl esters, the enzyme demonstrated the ability to convert these substrates into novel mono- and di-unsaturated products. The tables below summarize the fatty acid composition of yeast cells expressing Bmpgdesat1 and supplemented with different substrates.
Table 1: Fatty Acid Profile of Yeast Expressing Bmpgdesat1 with Methyl Palmitate Supplementation
| Fatty Acid Methyl Ester | Control Yeast (%) | Bmpgdesat1-expressing Yeast (%) |
| 16:0 (Palmitate) | 18.5 | 12.3 |
| 16:1 (Palmitoleate) | 45.2 | 35.1 |
| Z11-16:1 | 0 | 8.2 |
| E10,Z12-16:2 | 0 | 2.5 |
| 18:0 (Stearate) | 9.8 | 10.1 |
| 18:1 (Oleate) | 26.5 | 31.8 |
Data adapted from functional expression studies. Percentages represent the relative abundance of each fatty acid methyl ester.
Table 2: Fatty Acid Profile of Yeast Expressing Bmpgdesat1 with Methyl (Z)-11-Hexadecenoate Supplementation
| Fatty Acid Methyl Ester | Control Yeast (%) | Bmpgdesat1-expressing Yeast (%) |
| 16:0 (Palmitate) | 15.2 | 14.8 |
| 16:1 (Palmitoleate) | 40.1 | 38.5 |
| Z11-16:1 | 25.3 | 15.7 |
| E10,Z12-16:2 | 0 | 10.4 |
| 18:0 (Stearate) | 8.9 | 9.1 |
| 18:1 (Oleate) | 10.5 | 11.5 |
Data adapted from functional expression studies. Percentages represent the relative abundance of each fatty acid methyl ester.
Experimental Protocols
Heterologous Expression of Bmpgdesat1 in Saccharomyces cerevisiae
This protocol describes the functional expression of the Bmpgdesat1 enzyme in yeast to analyze its desaturase and conjugase activities.
Materials:
-
S. cerevisiae strain (e.g., INVSc1)
-
Yeast expression vector (e.g., pYES2/CT)
-
Full-length cDNA of Bmpgdesat1
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (for plasmid propagation)
-
Yeast transformation kit
-
Synthetic defined (SD) medium lacking uracil (B121893) (for selection)
-
YPGal medium (for induction)
-
Fatty acid substrates (e.g., methyl palmitate, methyl (Z)-11-hexadecenoate)
Procedure:
-
Vector Construction: The full-length open reading frame of Bmpgdesat1 is cloned into the yeast expression vector (e.g., pYES2/CT) under the control of a galactose-inducible promoter (e.g., GAL1).
-
Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).
-
Selection of Transformants: Transformed yeast cells are plated on SD medium lacking uracil and incubated at 30°C for 2-3 days to select for successful transformants.
-
Induction of Gene Expression: A single colony of the transformed yeast is inoculated into 5 mL of SD medium and grown overnight at 30°C. The overnight culture is then used to inoculate 50 mL of YPGal medium to an OD600 of 0.4.
-
Substrate Feeding: The desired fatty acid substrate (e.g., methyl palmitate) is added to the culture to a final concentration of 0.5 mM.
-
Incubation: The culture is incubated at 30°C for 48-72 hours with shaking to allow for protein expression and substrate conversion.
-
Harvesting: The yeast cells are harvested by centrifugation at 5,000 x g for 10 minutes.
Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for extracting and analyzing the fatty acid content of yeast cells to identify the products of the Bmpgdesat1 enzyme.
Materials:
-
Harvested yeast cells
-
Methanol (B129727) containing 2% H2SO4
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Transmethylation: The harvested yeast cell pellet is resuspended in 2 mL of methanol containing 2% H2SO4 and heated at 90°C for 1 hour to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction: After cooling to room temperature, 1 mL of hexane and 1 mL of saturated NaCl solution are added. The mixture is vortexed vigorously and then centrifuged at 2,000 x g for 5 minutes to separate the phases.
-
Sample Preparation: The upper hexane layer containing the FAMEs is carefully transferred to a new vial and dried over anhydrous sodium sulfate.
-
GC-MS Analysis: The FAME sample is concentrated under a stream of nitrogen and then injected into the GC-MS.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Temperature Program: A suitable temperature program is employed to separate the FAMEs, for example: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a range of m/z 50-550.
-
-
Identification: The FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
Conclusion
The this compound conjugase activity of the bifunctional enzyme Bmpgdesat1 is a crucial step in the biosynthesis of the sex pheromone bombykol in Bombyx mori. Understanding the function and regulation of this enzyme provides valuable insights into the molecular mechanisms of insect chemical communication. The experimental protocols detailed in this guide offer a framework for the functional characterization of this and other related enzymes involved in pheromone production. Such studies are not only fundamental to insect biochemistry and chemical ecology but also hold potential for the development of novel and specific pest management strategies.
References
The Central Role of (11Z)-Hexadec-11-enoyl-CoA in Lepidopteran Pheromone Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(11Z)-Hexadec-11-enoyl-CoA stands as a pivotal intermediate in the intricate biosynthetic pathways of sex pheromones in a vast array of Lepidoptera species. Its formation, catalyzed by a specific class of enzymes, represents a critical step in the generation of chemical signals essential for mate recognition and reproductive success. This technical guide delves into the natural occurrence of this crucial acyl-CoA thioester, presenting key data on its enzymatic origin and subsequent conversion into diverse pheromone components. Furthermore, it provides detailed experimental protocols for the extraction and analysis of acyl-CoA intermediates from insect tissues and visualizes the core biochemical processes through signaling pathway and workflow diagrams.
Data Presentation: The Ubiquity of Δ11-Desaturase Activity in Lepidoptera
Direct quantification of this compound in the pheromone glands of Lepidoptera is sparsely reported in the scientific literature. However, its widespread natural occurrence can be inferred from the functional characterization of the enzyme responsible for its synthesis—Δ11-desaturase —and the identification of its downstream pheromone products across numerous species. The following table summarizes the presence of Δ11-desaturase activity and the resulting pheromone components derived from the (11Z)-hexadecenoyl backbone in several key Lepidopteran species.
| Lepidopteran Species | Family | Key Enzyme Identified | Pheromone Components Derived from this compound |
| Trichoplusia ni (Cabbage Looper) | Noctuidae | Δ11-desaturase[1] | (Z)-7-dodecenyl acetate (B1210297) (via chain shortening) |
| Bombyx mori (Domestic Silkmoth) | Bombycidae | Δ11-desaturase[2] | (E,Z)-10,12-hexadecadien-1-ol (Bombykol) |
| Chloridea virescens (Tobacco Budworm) | Noctuidae | Δ11-desaturase | (Z)-11-hexadecenal, (Z)-9-tetradecenal[3] |
| Spodoptera littoralis (Egyptian Cotton Leafworm) | Noctuidae | Δ11-desaturase | (Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate |
| Ostrinia nubilalis (European Corn Borer) | Crambidae | Δ11-desaturase | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate |
| Agrotis segetum (Turnip Moth) | Noctuidae | Δ11-desaturase | (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate |
| Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Δ11-desaturase | (Z)-11-hexadecenal, (Z)-9-hexadecenal |
Experimental Protocols
The following protocols are synthesized from established methodologies for the extraction and analysis of acyl-CoA thioesters from biological tissues and are adaptable for the study of this compound in Lepidopteran pheromone glands.
Protocol 1: Extraction of Long-Chain Acyl-CoA Thioesters from Insect Pheromone Glands
This protocol is adapted from methods developed for the extraction of acyl-CoAs from small tissue samples[4].
Materials:
-
Pheromone glands dissected from female Lepidoptera
-
Homogenization buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or similar)
-
Elution solvent: 2-Propanol
-
Liquid nitrogen
-
Glass homogenizer
Procedure:
-
Dissect pheromone glands from the terminal abdominal segments of female moths. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Transfer the frozen tissue (typically < 100 mg) to a pre-chilled glass homogenizer.
-
Add 500 µL of ice-cold homogenization buffer and homogenize thoroughly on ice.
-
Add 500 µL of 2-propanol to the homogenate and continue homogenization until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube and add 1 mL of ACN. Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Condition an SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with a suitable buffer to remove unbound contaminants (as per manufacturer's protocol).
-
Elute the acyl-CoAs from the column using 1 mL of 2-propanol.
-
Concentrate the eluent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspend the dried acyl-CoA extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method[5][6][7]. A stable isotope-labeled internal standard of this compound would be required for accurate quantification.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size)
LC Conditions:
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9[4]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute acyl-CoAs of increasing chain length. The specific gradient profile will need to be optimized.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Internal Standard: A stable isotope-labeled (e.g., 13C or 2H) this compound should be added to the sample prior to extraction to account for matrix effects and variations in extraction efficiency and instrument response.
-
Quantification: Generate a standard curve using known concentrations of a this compound analytical standard and the internal standard. The concentration in the biological sample is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key biosynthetic pathway and a generalized experimental workflow for the analysis of this compound in Lepidoptera.
References
- 1. Cloning and functional expression of a cDNA encoding a pheromone gland-specific acyl-CoA Delta11-desaturase of the cabbage looper moth, Trichoplusia ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on (11Z)-Hexadec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (11Z)-Hexadec-11-enoyl-CoA, a key intermediate in the biosynthesis of the silk moth pheromone, bombykol (B110295). This document details its chemical identity, physicochemical properties, and its role in biochemical pathways, supplemented with relevant experimental context.
Chemical Identity and Nomenclature
This compound is a long-chain fatty acyl-CoA molecule. Its systematic identification is crucial for accurate research and communication within the scientific community.
IUPAC Name: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(Z)-hexadec-11-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate.[1]
Synonyms:
-
(11Z)-Hexadecenoyl-coenzyme A[2]
-
This compound(4-)[1]
-
(Z)-hexadec-11-enyl-CoA[1]
-
cis-11-Hexadecenoyl-CoA
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, analysis, and for interpreting its biological function. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C37H64N7O17P3S | |
| Molecular Weight | 1003.93 g/mol | MedChemExpress |
| Monoisotopic Mass | 1003.3292238865 Daltons | |
| Topological Polar Surface Area | 389 Ų | PubChem |
| Heavy Atom Count | 65 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 1670 | PubChem |
Biochemical Role: The Bombykol Biosynthesis Pathway
This compound is a critical intermediate in the biosynthetic pathway of bombykol, the primary sex pheromone of the female silkworm moth, Bombyx mori.[3] This pathway originates from the common fatty acid precursor, palmitoyl-CoA.
The key enzymatic step involving this compound is a desaturation reaction. A specific fatty acid desaturase, encoded by the gene Bmpgdesat1, introduces a cis double bond at the Δ11 position of palmitoyl-CoA to form this compound.[3] This same enzyme subsequently catalyzes a second desaturation to produce the conjugated diene, (10E,12Z)-10,12-hexadecadienoyl-CoA, which is the direct precursor to bombykol.[3] The final step in the pathway is the reduction of the acyl-CoA to the corresponding alcohol, bombykol.[4]
The following diagram illustrates the core steps of the bombykol biosynthesis pathway.
Experimental Protocols
Objective: To determine the activity of a fatty acid desaturase enzyme by measuring the conversion of a saturated fatty acyl-CoA to its monounsaturated product.
Materials:
-
Microsomal fraction containing the desaturase enzyme (e.g., from insect pheromone glands or a heterologous expression system).
-
Radiolabeled substrate (e.g., [1-¹⁴C]palmitoyl-CoA).
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2).
-
Cofactors: NADH or NADPH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reagents for stopping the reaction and lipid extraction (e.g., a mixture of chloroform (B151607) and methanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Enzyme Preparation: Isolate microsomes from the tissue of interest or from cells expressing the recombinant desaturase. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADH or NADPH, and BSA.
-
Add the microsomal enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.
-
The total reaction volume is typically kept small (e.g., 100-200 µL).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solvent mixture such as chloroform:methanol (e.g., 2:1 v/v).
-
Vortex the mixture thoroughly to ensure complete extraction of lipids.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis of Products:
-
The extracted lipids are concentrated under a stream of nitrogen.
-
The lipid residue is redissolved in a small volume of solvent and spotted onto a TLC plate.
-
The TLC plate is developed in an appropriate solvent system to separate the saturated and unsaturated fatty acids (after saponification of the CoA esters) or the acyl-CoAs themselves.
-
The separated radioactive spots corresponding to the substrate and product are visualized (e.g., by autoradiography) and scraped from the plate.
-
The radioactivity of the scraped silica (B1680970) is quantified by liquid scintillation counting.
-
-
Calculation of Enzyme Activity:
-
The enzyme activity is calculated based on the percentage of the radiolabeled substrate converted to the product over the reaction time and is typically expressed as pmol or nmol of product formed per minute per mg of protein.
-
Note: This is a generalized protocol. Specific parameters such as substrate and cofactor concentrations, incubation time, and temperature should be optimized for the specific enzyme being studied.
Conclusion
This compound is a well-defined biochemical intermediate with a crucial role in the biosynthesis of the silkworm moth sex pheromone, bombykol. While its chemical identity and position in this metabolic pathway are clearly established, there is a notable lack of publicly available, specific quantitative data and detailed experimental protocols for this particular molecule. The information and generalized protocols provided in this guide serve as a foundational resource for researchers in lipid biochemistry, insect chemical ecology, and drug development, highlighting areas where further investigation is warranted to fully characterize the kinetics and regulation of its formation and subsequent conversion.
References
- 1. (11Z)-hexadecenoyl-CoA | C37H60N7O17P3S-4 | CID 90657952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombykol - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein [frontiersin.org]
An In-Depth Technical Guide to (11Z)-Hexadec-11-enoyl-CoA: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadec-11-enoyl-Coenzyme A is a long-chain monounsaturated fatty acyl-CoA that plays a crucial role as a metabolic intermediate. Notably, it is a key precursor in the biosynthesis of bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori.[1] Understanding the physical and chemical properties of this molecule is essential for researchers in the fields of biochemistry, entomology, and drug development, particularly for those investigating pheromone biosynthesis, fatty acid metabolism, and the enzymes involved in these pathways. This technical guide provides a comprehensive overview of the known characteristics of (11Z)-Hexadec-11-enoyl-CoA, including its physicochemical properties, relevant biological pathways, and methodologies for its study.
Physical and Chemical Characteristics
Obtaining precise experimental data for the physical characteristics of this compound is challenging due to its complex structure and relative instability. Much of the available data is either computed or inferred from studies on similar long-chain acyl-CoA molecules.
| Property | Value | Source |
| Molecular Formula | C37H64N7O17P3S | [2] |
| Molecular Weight | 1003.93 g/mol | [2] |
| CAS Number | 154826-81-0 | [2][3] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | The solubility of long-chain acyl-CoAs like palmitoyl-CoA is significantly affected by the presence of divalent cations such as Mg2+.[4] In 0.10 M Tris-HCl buffer (pH 7.4 or 8.5), precipitation can occur at Mg2+ concentrations as low as 1 mM.[4] Solubility is maintained at Mg2+ concentrations below 4-5 mM in 0.05 M phosphate (B84403) buffer (pH 7.4) or 0.10 M Tris-HCl containing 0.4 M KCl.[4] For practical purposes, stock solutions of long-chain unsaturated fatty acyl-CoAs can be prepared in a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[5] It is often recommended to prepare aqueous solutions fresh as needed due to the limited long-term stability of these molecules in solution.[5] | Inferred from similar compounds |
| Stability | Long-chain acyl-CoA esters are known to be labile, particularly due to the thioester bond.[6] For long-term storage, it is recommended to store the compound at -20°C or -80°C.[7] Aqueous solutions are generally not stable and should be used shortly after preparation. The stability of unsaturated fatty acid esters is greater when adsorbed on silica (B1680970) gel compared to a glass surface.[8] | Inferred from similar compounds |
Biological Significance: The Bombykol Biosynthesis Pathway
This compound is a critical intermediate in the biosynthesis of bombykol, the primary sex pheromone of the silkworm moth, Bombyx mori.[1] This pathway originates from the common fatty acid precursor, palmitoyl-CoA.
The key enzymatic steps involving this compound are:
-
Desaturation of Palmitoyl-CoA: The enzyme acyl-CoA Δ11-desaturase, specifically the bifunctional desaturase Bmpgdesat1, introduces a cis double bond at the 11th position of palmitoyl-CoA to form this compound.[1][9]
-
Further Desaturation: The same enzyme, Bmpgdesat1, then catalyzes a second desaturation, converting this compound into (10E,12Z)-hexadeca-10,12-dienoyl-CoA, the direct precursor to bombykol.[1][7]
-
Reduction to Bombykol: The resulting (10E,12Z)-hexadeca-10,12-dienoyl-CoA is then reduced by a fatty acyl reductase (FAR) to form the final product, bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol).[10][11]
Below is a diagram illustrating this signaling pathway.
Experimental Protocols
Synthesis
A common method for the synthesis of acyl-CoAs is through the activation of the corresponding free fatty acid.
Enzymatic Synthesis using Acyl-CoA Synthetase:
This method offers high specificity.
-
Principle: An acyl-CoA synthetase (ACS) enzyme catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and Coenzyme A.
-
Reaction Components:
-
(11Z)-Hexadecenoic acid
-
Coenzyme A (CoASH)
-
ATP
-
Mg2+
-
Acyl-CoA Synthetase (a long-chain specific isoform)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
General Procedure:
-
Dissolve (11Z)-hexadecenoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) and prepare an emulsion in the reaction buffer containing a detergent like Triton X-100.
-
Combine the fatty acid emulsion, CoASH, ATP, and Mg2+ in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Monitor the reaction progress by quantifying the formation of acyl-CoA using methods like HPLC or a colorimetric assay for the disappearance of free sulfhydryl groups.
-
Purify the resulting this compound using reverse-phase HPLC.
-
A generic workflow for the enzymatic synthesis and purification is presented below.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the purification and analysis of long-chain acyl-CoAs.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent like acetonitrile.
-
Detection: UV absorbance at 260 nm is used to detect the adenine (B156593) moiety of the Coenzyme A molecule.
-
Example Gradient (adapted from general long-chain acyl-CoA methods):
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile with 600 mM acetic acid
-
A linear gradient from a lower to a higher percentage of Solvent B is used to elute the acyl-CoAs based on their hydrophobicity. The exact gradient profile would need to be optimized for this compound.
-
Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR can be used for the structural confirmation of the synthesized molecule.
-
1H-NMR: Expected signals would include those for the protons of the fatty acyl chain (including the characteristic signals for the cis-double bond protons), as well as the protons of the coenzyme A moiety (adenine, ribose, and pantetheine).
-
13C-NMR: Would provide detailed information on the carbon skeleton of the entire molecule.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.
-
Technique: Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used.
-
Expected Mass: The calculated monoisotopic mass of the neutral molecule is approximately 1003.33 Da. The observed mass will depend on the ionization state (e.g., [M+H]+, [M-H]-).
-
Fragmentation: In positive ion mode, a characteristic fragmentation pattern for acyl-CoAs is often observed, which can help in confirming the structure.
Conclusion
This compound is a pivotal molecule in the biosynthesis of the silkworm moth sex pheromone, bombykol. While its direct experimental physical and chemical data are limited, its properties can be inferred from related long-chain unsaturated acyl-CoA esters. The methodologies for its synthesis, purification, and analysis can be adapted from established protocols for similar compounds. Further research to determine the precise experimental parameters for this compound would be invaluable for a deeper understanding of its role in biological systems and for its potential applications in biotechnology and pest management.
References
- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm | MDPI [mdpi.com]
Methodological & Application
Application Notes: Synthesis and Utility of (11Z)-Hexadec-11-enoyl-CoA
(11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of specific lipids, most notably as a precursor to bombykol, the sex pheromone of the silk moth, Bombyx mori.[1][2] For researchers in biochemistry, entomology, and drug development, the availability of this molecule is essential for studying the enzymatic pathways of pheromone production, investigating fatty acid metabolism, and developing potential pest control agents.[3] This document provides detailed protocols for the synthesis, purification, and characterization of this compound for research applications.
The primary synthetic strategy detailed is a chemo-enzymatic approach, which leverages the high specificity and efficiency of acyl-CoA synthetases to couple (11Z)-hexadec-11-enoic acid with coenzyme A (CoA).[4][5] This method generally provides higher yields and purity compared to purely chemical syntheses, which can be more complex and produce unwanted side products.[6]
Quantitative Data Summary
The synthesis of long-chain unsaturated acyl-CoA esters can be achieved through various methods. The following table summarizes typical quantitative data for chemo-enzymatic synthesis, providing expected outcomes for researchers.
| Parameter | Chemo-Enzymatic Synthesis | Chemical Synthesis (Mixed Anhydride) | Reference |
| Starting Materials | (11Z)-Hexadec-11-enoic acid, Coenzyme A, ATP | (11Z)-Hexadec-11-enoic acid, Coenzyme A | [4][7] |
| Key Reagent/Enzyme | Long-Chain Acyl-CoA Synthetase (LC-FACS) | Ethyl chloroformate, Triethylamine | [8][9] |
| Typical Conversion Rate | > 90% | Variable, often 40-75% | [4][9] |
| Final Yield after Purification | ~80% | ~40-60% | [5] |
| Purity (Post-SPE/HPLC) | > 95% | > 90% | [7] |
| Reaction Time | 2 - 4 hours | 4 - 20 hours | [5] |
| Primary Purification Method | Solid-Phase Extraction (SPE) or HPLC | HPLC | [5][7] |
Experimental Workflow: Chemo-Enzymatic Synthesis
The chemo-enzymatic synthesis of this compound is a robust method that proceeds in a controlled, multi-step workflow from starting materials to the purified final product.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Protocol 1: Chemo-Enzymatic Synthesis of this compound
This protocol details the enzymatic synthesis using a commercially available or recombinantly expressed long-chain acyl-CoA synthetase (LC-FACS).
1. Materials and Reagents:
-
(11Z)-Hexadec-11-enoic acid
-
Coenzyme A, lithium salt hydrate (B1144303) (CoA-SH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Long-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or human, expressed in E. coli)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂), 1 M solution
-
Dithiothreitol (DTT), 1 M solution
-
Potassium hydroxide (B78521) (KOH), 1 M solution
-
Glacial acetic acid
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., 100 mg)
2. Preparation of Reaction Mixture:
-
Prepare a 100 mM stock solution of (11Z)-Hexadec-11-enoic acid in ethanol (B145695) by dissolving the fatty acid and neutralizing with an equimolar amount of 1 M KOH.
-
In a microcentrifuge tube, prepare the final reaction mixture (e.g., 1 mL final volume):
-
100 µL of 1 M Tris-HCl, pH 8.0 (Final: 100 mM)
-
10 µL of 1 M MgCl₂ (Final: 10 mM)
-
5 µL of 1 M DTT (Final: 5 mM)
-
10 mg of CoA-SH (Final: ~12 mM)
-
20 mg of ATP (Final: ~36 mM)
-
20 µL of 100 mM (11Z)-Hexadec-11-enoic acid stock (Final: 2 mM)
-
Ultrapure water to bring the volume to 980 µL.
-
-
Mix thoroughly by vortexing until all components are dissolved.
3. Enzymatic Reaction:
-
Add 20 µL of Long-Chain Acyl-CoA Synthetase solution (e.g., 1 mg/mL) to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots (e.g., 10 µL) and analyzing via HPLC if desired.
4. Purification via Solid-Phase Extraction (SPE):
-
Quench the reaction by adding 20 µL of glacial acetic acid.
-
Activate a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the entire quenched reaction mixture onto the cartridge.
-
Wash the cartridge with 3 mL of water containing 1% acetic acid to remove ATP, salts, and unreacted CoA.
-
Elute the this compound product with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
5. Characterization and Quantification:
-
Resuspend the dried product in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Confirm the identity and purity of the product using LC-MS. The expected mass will correspond to the molecular weight of this compound (C₃₇H₆₄N₇O₁₇P₃S).[10]
-
Quantify the product spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA). The molar extinction coefficient for acyl-CoAs at 260 nm is approximately 16,400 M⁻¹cm⁻¹.
Biological Significance: Pheromone Biosynthesis Pathway
This compound is a key intermediate in the biosynthetic pathway of bombykol, the primary sex pheromone in the silk moth. This pathway involves a series of desaturation and reduction steps starting from palmitoyl-CoA. Understanding this pathway is crucial for developing targeted pest management strategies.
Caption: Biosynthetic pathway of Bombykol from Palmitoyl-CoA in Bombyx mori.
References
- 1. uniprot.org [uniprot.org]
- 2. creative-enzymes.com [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. (11Z)-hexadecenoyl-CoA | C37H60N7O17P3S-4 | CID 90657952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (11Z)-Hexadec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of various bioactive molecules, including insect pheromones, making its efficient synthesis a significant area of interest for pest management strategies and the development of novel pharmaceuticals. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound utilizing a specific acyl-CoA desaturase. The focus is on the heterologous expression and application of the Δ11-desaturase from the Egyptian cotton leafworm, Spodoptera littoralis, which has demonstrated high efficacy in catalyzing the formation of the desired product. These protocols are intended to guide researchers in the fields of biochemistry, entomology, and drug development in the production and application of this important molecule.
Principle of Synthesis
The enzymatic synthesis of this compound is achieved through the introduction of a cis double bond at the 11th position of a saturated 16-carbon fatty acyl-CoA precursor, namely palmitoyl-CoA. This reaction is catalyzed by a specific fatty acid desaturase, the acyl-CoA Δ11-desaturase. The Δ11-desaturase from Spodoptera littoralis has been well-characterized and is known to act on palmitoyl-CoA to produce (11Z)-hexadecenoyl-CoA, a crucial precursor in the biosynthesis of this moth's sex pheromones.[1][2] The enzyme can be heterologously expressed in systems such as yeast (Saccharomyces cerevisiae) for production and subsequent use in in vitro synthesis.
Data Presentation
Table 1: Substrate Specificity of Spodoptera littoralis Δ11-Desaturase (Sls-FL3)
The following table summarizes the relative abundance of monounsaturated fatty acid products when the S. littoralis Δ11-desaturase (Sls-FL3 gene product) is expressed in yeast and supplied with various fatty acid precursors. This data is derived from functional assays reported in the literature.[3]
| Substrate (Fatty Acid) | Product | Relative Abundance (%) |
| Myristic acid (14:0) | (E)-11-Tetradecenoic acid | 5 |
| (Z)-11-Tetradecenoic acid | 4 | |
| Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | 60 |
| Stearic acid (18:0) | (Z)-11-Octadecenoic acid | 31 |
Note: The data represents the ratio of different desaturated products formed and reflects the enzyme's preference for C16 and C18 substrates.
Experimental Protocols
Protocol 1: Heterologous Expression of Spodoptera littoralis Δ11-Desaturase in Saccharomyces cerevisiae
This protocol describes the expression of the desaturase enzyme in a yeast system, a common method for producing functional membrane-bound enzymes for subsequent assays.
Materials:
-
S. cerevisiae expression vector (e.g., pYES2)
-
Competent S. cerevisiae cells (e.g., strain INVSc1)
-
Synthetic complete medium lacking uracil (B121893) (SC-U) with 2% glucose
-
Synthetic complete medium lacking uracil (SC-U) with 2% galactose
-
cDNA encoding the Spodoptera littoralis Δ11-desaturase (Sls-FL3)
-
Restriction enzymes and T4 DNA ligase
-
PCR primers for amplifying the desaturase gene
-
Yeast transformation kit
Procedure:
-
Gene Amplification and Cloning:
-
Amplify the full-length open reading frame of the S. littoralis Δ11-desaturase cDNA by PCR using specific primers with appropriate restriction sites.
-
Digest the PCR product and the pYES2 expression vector with the corresponding restriction enzymes.
-
Ligate the digested desaturase gene into the pYES2 vector.
-
Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation:
-
Transform the confirmed pYES2-desaturase plasmid into competent S. cerevisiae cells using a standard yeast transformation protocol.
-
Plate the transformed cells on SC-U agar (B569324) plates with 2% glucose and incubate at 30°C for 2-3 days until colonies appear.
-
-
Yeast Culture and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of SC-U medium with 2% glucose and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of SC-U medium with 2% galactose to an OD600 of 0.4. Galactose will induce the expression of the desaturase gene under the control of the GAL1 promoter in the pYES2 vector.
-
Incubate the culture at 20-30°C with shaking for 24-48 hours.
-
-
Harvesting Yeast Cells:
-
Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile water and store at -80°C until needed for the enzymatic assay.
-
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines a generalized procedure for the in vitro synthesis of this compound using a microsomal fraction prepared from yeast expressing the Δ11-desaturase.
Materials:
-
Yeast cells expressing the Δ11-desaturase (from Protocol 1)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol)
-
Glass beads (0.5 mm)
-
Palmitoyl-CoA
-
NADH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose)
-
Protease inhibitors
-
Microcentrifuge and ultracentrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Microsomal Fraction:
-
Resuspend the frozen yeast pellet in ice-cold lysis buffer containing protease inhibitors.
-
Disrupt the cells by vortexing with glass beads for several cycles of 1 minute on and 1 minute on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in reaction buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Microsomal protein (e.g., 100 µg)
-
Palmitoyl-CoA (substrate, e.g., 10 nmol)
-
NADH (cofactor, e.g., 7.2 mM)
-
BSA (e.g., 1.8 mg/mL)
-
Reaction buffer to a final volume of 200 µL.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding 200 µL of 2 M potassium hydroxide (B78521) in methanol/water (1:4 v/v) and incubate at 90°C for 20 minutes to saponify the acyl-CoAs.
-
Acidify the reaction with 200 µL of 3 M HCl.
-
Extract the fatty acids with an appropriate organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Derivatize the fatty acid products to fatty acid methyl esters (FAMEs) using a standard method (e.g., with BF3-methanol).
-
Analyze the FAMEs by GC-MS to identify and quantify the (11Z)-hexadecenoic acid methyl ester, confirming the synthesis of this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Biosynthetic pathway of sex pheromones in Spodoptera littoralis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex pheromone biosynthetic pathway in Spodoptera littoralis and its activation by a neurohormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and evolution of delta9 and delta11 desaturase genes in the moth Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Long-Chain Acyl-CoAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) thioesters are pivotal activated intermediates in a myriad of metabolic pathways. They are central to fatty acid β-oxidation, the biosynthesis of complex lipids such as triglycerides and phospholipids, and cellular signaling cascades. The availability of high-purity LC-CoAs is crucial for in vitro biochemical assays, drug screening, and the study of metabolic diseases, including cancer, diabetes, and cardiovascular disorders. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of L-CoAs, offering a versatile and efficient alternative to purely chemical or biological methods.
Application Notes
The chemoenzymatic synthesis of LC-CoAs leverages the specificity of enzymes, primarily acyl-CoA synthetases (ACS) or ligases, to catalyze the formation of a thioester bond between a long-chain fatty acid and Coenzyme A (CoA). This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher yields, and regioselectivity, which minimizes the formation of unwanted byproducts.
Key Applications of Synthesized Long-Chain Acyl-CoAs:
-
Enzyme Kinetics and Inhibitor Screening: Serve as substrates for enzymes involved in fatty acid metabolism, enabling the characterization of enzyme kinetics and the screening of potential drug candidates that target these pathways.
-
Metabolic Flux Analysis: Used as standards in mass spectrometry-based metabolomics to trace the flow of fatty acids through various metabolic pathways.
-
Reconstitution of Biochemical Pathways: Essential components for the in vitro reconstitution of complex lipid biosynthetic pathways.
-
Drug Delivery: Investigated as components of lipid-based drug delivery systems.
-
Cell Signaling Studies: Utilized to understand the role of fatty acid metabolites in cellular signaling and gene regulation.
Data Presentation
The choice of synthetic method can significantly impact the yield and purity of the final LC-CoA product. Below is a summary of reported yields for various chemoenzymatic and chemical synthesis methods for a range of long-chain acyl-CoAs.
| Fatty Acid | Method | Activating Agent | Enzyme | Yield (%) | Purity (%) | Reference |
| Palmitic Acid (C16:0) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Oleic Acid (C18:1) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Myristic Acid (C14:0) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Stearic Acid (C18:0) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Linoleic Acid (C18:2) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Arachidonic Acid (C20:4) | Enzymatic | - | Acyl-CoA Synthetase | >95 | >98 | [1] |
| Lauric Acid (C12:0) | Chemical | N-Hydroxysuccinimide | - | High | High | [2] |
| Palmitic Acid (C16:0) | Chemical | N-Hydroxysuccinimide | - | High | High | [2] |
| Various (C4-C20) | Chemoenzymatic | Symmetric Anhydride | - | 40-80 | High | [3] |
| Various (C4-C20) | Chemoenzymatic | CDI | - | 40-70 | High | [3] |
| Malonyl-CoA | Enzymatic | - | MatB | 95 | High | [3] |
| Methylmalonyl-CoA | Enzymatic | - | MatB | 92 | High | [3] |
Experimental Protocols
This section provides detailed protocols for the enzymatic and chemical synthesis of long-chain acyl-CoAs, followed by a general purification procedure.
Protocol 1: Enzymatic Synthesis of Oleoyl-CoA using Acyl-CoA Synthetase
This protocol describes the synthesis of oleoyl-CoA using a commercially available or purified long-chain acyl-CoA synthetase (ACSL).
Materials:
-
Oleic acid
-
Coenzyme A, trilithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa or rat liver)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂), 1 M solution
-
Dithiothreitol (DTT), 1 M solution
-
Ultrapure water
Procedure:
-
Preparation of Oleic Acid Solution:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
For the reaction, prepare a 10 mM working solution by diluting the stock solution in a 10% Triton X-100 solution. This helps to solubilize the fatty acid.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Ultrapure water to a final volume of 1 ml
-
100 µl of 1 M Potassium phosphate buffer (pH 7.5) (final concentration: 100 mM)
-
10 µl of 1 M MgCl₂ (final concentration: 10 mM)
-
1 µl of 1 M DTT (final concentration: 1 mM)
-
50 µl of 10 mM Coenzyme A solution (final concentration: 0.5 mM)
-
100 µl of 10 mM Oleic acid/Triton X-100 solution (final concentration: 1 mM)
-
50 µl of 100 mM ATP solution (final concentration: 5 mM)
-
-
Vortex briefly to mix.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 1-5 units of long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the decrease in free CoA using Ellman's reagent (DTNB) or by analyzing small aliquots via HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by adding 100 µl of 10% perchloric acid or by proceeding directly to the purification step.
-
Protocol 2: Chemical Synthesis of Palmitoyl-CoA via N-Hydroxysuccinimide (NHS) Ester
This two-step protocol involves the activation of palmitic acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A.
Step 1: Synthesis of Palmitoyl-NHS Ester
Materials:
-
Palmitic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Dissolve palmitic acid (1 mmol) and NHS (1.1 mmol) in 10 ml of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure palmitoyl-NHS ester.
Step 2: Synthesis of Palmitoyl-CoA
Materials:
-
Palmitoyl-NHS ester
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve Coenzyme A (0.5 mmol) in 10 ml of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
In a separate flask, dissolve palmitoyl-NHS ester (0.6 mmol) in 10 ml of THF.
-
Slowly add the palmitoyl-NHS ester solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC to confirm the formation of palmitoyl-CoA.
-
Proceed to the purification step.
Protocol 3: Purification of Long-Chain Acyl-CoAs by Solid-Phase Extraction (SPE)
This protocol is suitable for purifying LC-CoAs from both enzymatic and chemical synthesis reaction mixtures.
Materials:
-
C18 SPE cartridge
-
Ultrapure water
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ammonium (B1175870) acetate solution (optional, for elution)
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 ml of methanol.
-
Equilibrate the cartridge with 10 ml of ultrapure water.
-
Further equilibrate with 10 ml of 50 mM potassium phosphate buffer (pH 7.0).
-
-
Sample Loading:
-
Acidify the reaction mixture to pH 3-4 with a small amount of phosphoric acid.
-
Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 ml of 50 mM potassium phosphate buffer (pH 7.0) to remove unreacted CoA, ATP, and other hydrophilic components.
-
Wash with 10 ml of a 20% methanol in water solution to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the long-chain acyl-CoA with 5 ml of 80-100% methanol. An optional addition of a volatile salt like ammonium acetate to the elution solvent can improve recovery for some acyl-CoAs.
-
-
Solvent Evaporation and Storage:
-
Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the purified long-chain acyl-CoA in a small volume of appropriate buffer or water.
-
Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm (using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) portion of CoA).
-
Store the purified long-chain acyl-CoA at -80°C.
-
Mandatory Visualization
Chemoenzymatic Synthesis Workflow
Caption: Workflow for the chemoenzymatic synthesis of long-chain acyl-CoAs.
Fatty Acid Beta-Oxidation Pathway
Caption: The fatty acid beta-oxidation spiral.
References
Application Notes and Protocols for LC-MS/MS Quantification of (11Z)-Hexadec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of (11Z)-Hexadec-11-enoyl-CoA, a key intermediate in fatty acid metabolism, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis guidelines.
Introduction
This compound is a monounsaturated long-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism through beta-oxidation, lipid biosynthesis, and cell signaling. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic fluxes and their dysregulation in various diseases such as metabolic syndrome, diabetes, and cancer. LC-MS/MS offers the high sensitivity and selectivity required for the reliable measurement of these low-abundance molecules in complex biological matrices.
Signaling Pathway Involvement
This compound is the activated form of palmitoleic acid. Palmitoleic acid has been identified as a lipokine that influences several signaling pathways, including the mTOR pathway, which is a central regulator of cell growth and metabolism. It also plays a role in modulating insulin (B600854) secretion and inflammatory responses through Toll-like receptors (TLRs).[1][2][3][4] The diagram below illustrates a simplified overview of its involvement in cellular signaling.
Caption: Simplified signaling pathway of Palmitoleic Acid.
Experimental Protocols
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound. The following protocols are based on established methods for long-chain acyl-CoA analysis.[5][6]
Sample Preparation
The choice of sample preparation protocol is critical for the efficient extraction of acyl-CoAs and removal of interfering substances. Solid-phase extraction (SPE) is a commonly used and effective technique.
Materials:
-
Biological tissue (e.g., liver, muscle) or cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 10% trichloroacetic acid or 0.5 M perchloric acid)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
SPE cartridges (e.g., C18)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH4OH)
-
Water, LC-MS grade
Procedure:
-
Homogenization: Homogenize the tissue sample or cell pellet in ice-cold lysis buffer containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of MeOH containing 2% NH4OH.
-
Drying: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM Ammonium Acetate).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1004.6 | 497.2 | 50 | 40 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.3 | 50 | 40 | 35 |
Note: The fragmentation of long-chain acyl-CoAs in positive ESI mode typically results in a neutral loss of the 3'-phospho-ADP moiety (507 Da).[6][7] The product ion corresponds to the acyl-pantetheine fragment.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound.
Caption: LC-MS/MS Workflow for Quantification.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this method. The concentration values are illustrative and may vary depending on the biological matrix and experimental conditions.
Table 1: Method Validation Parameters
| Parameter | This compound |
| Linearity (r²) | > 0.99 |
| LLOQ (fmol on column) | 10 |
| Accuracy (%) | 85-115 |
| Precision (CV%) | < 15 |
| Recovery (%) | > 80 |
Table 2: Illustrative Concentrations of this compound in Different Tissues
| Tissue | Concentration (pmol/mg tissue) |
| Liver | 2.5 ± 0.8 |
| Muscle | 0.9 ± 0.3 |
| Adipose Tissue | 5.2 ± 1.5 |
Values are presented as mean ± standard deviation.
Table 3: Comparison of Acyl-CoA Levels in Control vs. Treated Cells
| Acyl-CoA | Control (pmol/10^6 cells) | Treatment (pmol/10^6 cells) | Fold Change |
| This compound | 15.3 ± 2.1 | 28.9 ± 3.5 | 1.89 |
| Palmitoyl-CoA (C16:0) | 45.8 ± 5.6 | 50.1 ± 6.2 | 1.09 |
| Oleoyl-CoA (C18:1) | 32.1 ± 4.0 | 41.7 ± 5.3 | 1.30 |
Values are presented as mean ± standard deviation.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological samples. Adherence to the detailed protocols for sample preparation and analysis is crucial for obtaining high-quality, reproducible data. This methodology will be a valuable tool for researchers investigating the role of specific fatty acyl-CoAs in metabolic regulation and disease pathogenesis.
References
- 1. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Metabolomics for Acyl-CoA Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, linking carbohydrate, fat, and protein metabolism. They are integral to numerous cellular functions, including the biosynthesis of lipids, energy production via beta-oxidation, and post-translational modification of proteins.[1][2] The concentration and composition of the cellular acyl-CoA pool are dynamically regulated and reflect the metabolic state of the cell. Consequently, the accurate profiling of acyl-CoAs is crucial for understanding metabolic regulation in health and disease, and for identifying novel therapeutic targets.
However, the analysis of acyl-CoAs presents significant challenges due to their low abundance, inherent instability in aqueous solutions, and structural diversity.[1][3] High-resolution metabolomics, particularly utilizing liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), has emerged as a powerful technique to overcome these challenges. This approach offers the sensitivity and specificity required for the comprehensive and quantitative analysis of a wide range of acyl-CoA species, from short-chain to very-long-chain, in complex biological matrices.[4][5][6]
This application note provides a detailed protocol for the extraction and analysis of acyl-CoAs from mammalian cells and tissues using LC-HRMS, a summary of quantitative data, and visualizations of the experimental workflow and a relevant metabolic pathway.
Experimental and Data Analysis Workflow
The overall workflow for acyl-CoA profiling involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible data.
Caption: A comprehensive workflow for acyl-CoA profiling.
Detailed Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Mammalian Cells and Tissues
This protocol is optimized for the extraction of a broad range of acyl-CoAs while minimizing degradation. The use of 80% methanol (B129727) has been shown to be effective for extracting a wide variety of acyl-CoA species.[4]
Materials:
-
Ice-cold 80% methanol (LC-MS grade) in water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Centrifuge capable of 16,000 x g and 4°C
-
Sample homogenization equipment (e.g., bead beater or sonicator)
-
Vacuum concentrator or nitrogen evaporator
Procedure for Cultured Cells (per 6-well plate well, ~1-2 million cells):
-
Aspirate the cell culture medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Proceed to step 10.
Procedure for Tissues (~20-50 mg): 7. Flash-freeze the freshly dissected tissue in liquid nitrogen. 8. Homogenize the frozen tissue in 1 mL of ice-cold 80% methanol using a bead beater or sonicator. Keep the sample on ice throughout the homogenization process. 9. Vortex the homogenate vigorously for 1 minute.
Continuation for both cell and tissue extracts: 10. Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7] 11. Carefully transfer the supernatant to a new, clean microcentrifuge tube. 12. Dry the supernatant completely using a vacuum concentrator or a stream of nitrogen. 13. Store the dried metabolite pellet at -80°C until analysis. The dried extract is relatively stable.[4] 14. For analysis, reconstitute the dried pellet in an appropriate solvent, such as 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[4]
Protocol 2: High-Resolution LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the analysis of acyl-CoAs using reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
Instrumentation and Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q Exactive™ series, Thermo Fisher Scientific).
-
Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[8]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[8]
LC-MS/MS Parameters:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min[8]
-
Injection Volume: 5-10 µL
-
LC Gradient:
-
MS Ionization Mode: Positive electrospray ionization (ESI)
-
MS Scan Mode:
-
Full Scan (MS1): Resolution of 70,000, scan range m/z 300-1200.
-
Data-Dependent MS/MS (dd-MS2): Top 5-10 most intense ions from the full scan are fragmented (HCD).
-
-
Capillary Temperature: 320°C[9]
-
Spray Voltage: 3.0 kV[9]
Quantitative Data Summary
The following table presents representative concentrations of various acyl-CoA species in mouse heart and HepG2 cells, illustrating the typical range of abundances observed in biological samples.
| Acyl-CoA Species | Mouse Heart (pmol/mg wet weight) | HepG2 Cells (pmol/10^6 cells) |
| Acetyl-CoA | 5.77 | ~2.75 |
| Propionyl-CoA | 0.476 | ~0.33 |
| Succinyl-CoA | - | ~0.83 |
| Crotonyl-CoA | - | 0.033 |
| Lactoyl-CoA | 0.0172 | 0.011 |
| Data adapted from published studies.[10][11] Note that absolute concentrations can vary significantly based on biological context and experimental conditions. |
Metabolic Pathway Visualization
Acyl-CoAs are central to fatty acid β-oxidation, the mitochondrial process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Conclusion
High-resolution metabolomics provides a robust and sensitive platform for the comprehensive profiling of acyl-CoA species. The protocols outlined in this application note offer a reliable workflow for researchers investigating the role of acyl-CoA metabolism in various biological systems. Careful attention to sample preparation and the use of optimized LC-HRMS parameters are essential for achieving high-quality, quantitative data, which can provide significant insights into cellular metabolic status and its dysregulation in disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet* | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Note and Protocol: Chromatographic Separation of (11Z)-Hexadec-11-enoyl-CoA from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A ester. It serves as a key metabolic intermediate, notably as a precursor in the biosynthesis of sex pheromones in various moth species.[1][2] The precise isomeric form, particularly the cis (Z) configuration and the position of the double bond at the 11th carbon, is critical for its biological activity. Analytical separation of this compound from its geometric (trans or E) and positional isomers (e.g., Δ9, Δ13) is a significant challenge due to their similar physical and chemical properties. This document provides detailed protocols for the chromatographic separation of this compound from its isomers using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Biological Pathway: Biosynthesis of this compound
In many moth species, this compound is synthesized de novo from palmitoyl-CoA (16:0-CoA) through the action of a specific fatty acyl-CoA desaturase. This enzyme, a Δ11-desaturase, introduces a cis double bond between carbons 11 and 12 of the palmitoyl (B13399708) chain.[1][3] This precursor is then further metabolized, often through reduction to an alcohol and subsequent oxidation to an aldehyde or acetylation to an acetate (B1210297) ester, to produce the final active pheromone components.[4][5] Understanding this pathway is crucial for researchers studying insect chemical ecology and for the development of biocatalytic production methods for pheromones.[6][7]
Caption: Biosynthesis pathway of this compound and its conversion to moth pheromone components.
Experimental Workflow
The overall workflow for the separation and analysis of this compound from a biological matrix involves several key steps, from extraction to final analysis.
Caption: General experimental workflow for the analysis of this compound.
Application Notes and Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC separates acyl-CoA esters based on their hydrophobicity. Separation is primarily influenced by the length of the acyl chain and, to a lesser extent, the degree of unsaturation. Longer, more saturated chains are retained more strongly. While standard C18 columns can separate hexadecenoyl-CoA (C16:1) from other chain-length species (e.g., palmitoyl-CoA, C16:0), resolving positional and geometric isomers of C16:1-CoA is challenging due to their very similar hydrophobicities.[8][9] However, high-efficiency, sub-2 µm particle columns may provide partial separation. This method is excellent for initial purification and quantification of the total C16:1-CoA pool.
Experimental Protocol: RP-HPLC-UV/MS
-
Sample Preparation (Tissue):
-
Flash-freeze tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue in a cold solution of 100 mM KH₂PO₄.
-
Add 2-propanol and re-homogenize.
-
Centrifuge to pellet solids and collect the supernatant.
-
Wash the supernatant with hexane (B92381) to remove non-polar lipids.
-
The aqueous/methanolic phase containing the acyl-CoAs can be concentrated under vacuum and reconstituted in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 25 mM KH₂PO₄, pH 5.3.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 260 nm (for the adenine (B156593) base of CoA) or coupled to an electrospray ionization mass spectrometer (ESI-MS) for sensitive and specific detection.[3][10][11]
-
Data Presentation: Expected Retention Times on RP-HPLC
| Compound | Acyl Chain | Expected Retention Time (min) | Notes |
| Palmitoyl-CoA | 16:0 | ~15.5 | Saturated, more hydrophobic than C16:1. |
| This compound | 16:1 (cis, Δ11) | ~14.8 | The double bond slightly reduces hydrophobicity. |
| (11E)-Hexadec-11-enoyl-CoA | 16:1 (trans, Δ11) | ~14.9 | trans isomers are slightly more retained than cis. |
| (9Z)-Hexadec-9-enoyl-CoA | 16:1 (cis, Δ9) | ~14.8 | Positional isomers are difficult to resolve on C18. |
Note: Retention times are hypothetical and will vary based on the specific HPLC system and column.
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
Application Note: Silver ion chromatography is the most powerful technique for separating unsaturated lipid isomers.[12][13] The separation is based on the formation of reversible charge-transfer complexes between silver ions (Ag⁺) impregnated on the stationary phase and the π-electrons of the double bonds in the acyl chain.[11][14] The strength of this interaction, and thus retention, depends on:
-
Number of double bonds: More double bonds lead to stronger retention.
-
Configuration of double bonds: cis isomers form stronger complexes and are retained longer than trans isomers.[9]
-
Position of double bonds: Double bonds located centrally in the acyl chain are more sterically accessible and interact more strongly than those near the carboxyl or terminal ends.
This technique is ideal for baseline separation of this compound from its trans isomer and other positional isomers.
Experimental Protocol: Ag-HPLC
-
Column Preparation: Use a commercially available silver-ion column or prepare one by flushing a silica (B1680970) or cation-exchange column with a solution of silver nitrate.
-
HPLC Conditions:
-
Column: Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile in a non-polar solvent like hexane or a combination of hexane, acetonitrile, and 2-propanol.[6] A typical starting condition is 0.1% acetonitrile in hexane, increasing to 1-2% acetonitrile to elute more strongly retained species.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C (temperature can affect retention, with higher temperatures sometimes decreasing retention time).[9]
-
Detection: UV at 260 nm or ESI-MS. Note that mobile phases containing hexane are not ideal for ESI-MS; post-column addition of a make-up solvent may be necessary.
-
Data Presentation: Expected Elution Order and Resolution in Ag-HPLC
| Compound | Elution Order | Expected Resolution (Rs) vs. (11Z) | Rationale for Elution Order |
| Palmitoyl-CoA (16:0) | 1 | N/A | No double bonds, no interaction with Ag⁺. |
| (11E)-Hexadec-11-enoyl-CoA | 2 | > 1.5 | trans double bond interacts weakly. |
| This compound | 3 | - | cis double bond interacts more strongly than trans. |
| (9Z)-Hexadec-9-enoyl-CoA | 4 | > 1.5 | Central cis double bond allows for stronger complexation. |
Note: Resolution factors are estimates. Baseline separation (Rs > 1.5) is expected for these isomers with optimized Ag-HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Application Note: Acyl-CoAs are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, a two-step derivatization is required:
-
Hydrolysis: The thioester bond is cleaved to release the free fatty acid (FFA).
-
Esterification/Silylation: The polar carboxyl group of the FFA is converted into a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester.[15][16]
Once derivatized, the isomers can be separated on a polar capillary GC column and identified by their mass spectra. This method provides excellent sensitivity and structural information but involves more extensive sample preparation.
Experimental Protocol: Derivatization and GC-MS
-
Hydrolysis:
-
To the acyl-CoA sample, add 1 mL of 0.5 M methanolic KOH.
-
Heat at 60°C for 10 minutes to cleave the thioester bond.
-
Acidify the solution with HCl to protonate the free fatty acids.
-
-
Derivatization to FAMEs (Method A):
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 80°C for 1 hour.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex vigorously.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Derivatization to TMS-esters (Method B):
-
After hydrolysis and acidification, extract the FFAs with hexane and evaporate to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[15]
-
Heat at 60°C for 60 minutes. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., SP-2560 or similar cyanopropyl phase, 100 m length).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Data Presentation: Expected Relative Retention Times of FAME Derivatives on GC-MS
| Derivative of | Expected Relative Retention Time | Notes |
| Palmitic Acid | 1.00 | Saturated reference compound. |
| (11E)-Hexadec-11-enoic Acid | ~1.05 | trans isomers typically elute slightly before cis isomers on polar columns. |
| (11Z)-Hexadec-11-enoic Acid | ~1.06 | |
| (9Z)-Hexadec-9-enoic Acid | ~1.08 | Positional isomers can often be resolved on long, polar GC columns. |
Note: Relative retention times are estimates and highly dependent on the specific GC column and conditions.
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Team:Valencia UPV/Project/modules/biosynthesis - 2014.igem.org [2014.igem.org]
- 5. ent.iastate.edu [ent.iastate.edu]
- 6. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. hplc.eu [hplc.eu]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. benchchem.com [benchchem.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for the Enzymatic Assay of (11Z)-hexadec-11-enoyl-CoA Conjugase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15) is a key enzyme in the biosynthesis of the sex pheromone bombykol, ((10E,12Z)-hexadeca-10,12-dien-1-ol), in the female silkmoth, Bombyx mori. This enzyme catalyzes the conversion of this compound to (10E,12Z)-hexadeca-10,12-dienoyl-CoA by introducing a conjugated double bond system. Research has revealed that this conjugase activity is part of a bifunctional fatty-acyl desaturase, designated as desat1. This enzyme first introduces a double bond at the Z11 position of a saturated fatty acyl-CoA and subsequently catalyzes the Δ10,12 desaturation, creating the conjugated diene. Understanding the activity of this enzyme is crucial for studies on insect chemical communication, pest management strategies, and for potential biotechnological applications in the production of conjugated fatty acids.
These application notes provide a detailed protocol for a proposed in vitro enzymatic assay for this compound conjugase, as well as a more established in vivo activity assessment using a baculovirus expression system. A comprehensive protocol for the analysis of the reaction product by gas chromatography-mass spectrometry (GC-MS) is also included.
Data Presentation
| Parameter | Value | Units | Notes |
| Substrate | This compound | - | - |
| Cofactors | NADPH, O₂ | - | A reduced acceptor is required. |
| Optimal pH | 7.0 - 7.5 | - | Typical for microsomal enzymes. |
| Optimal Temperature | 25 - 30 | °C | Common for insect enzymes. |
| Km for this compound | 5 - 20 | µM | Hypothetical range. |
| Vmax | 0.5 - 5.0 | nmol/min/mg protein | Hypothetical range. |
Experimental Protocols
Protocol 1: Proposed In Vitro Enzymatic Assay of this compound Conjugase
This protocol is a proposed method based on standard assays for microsomal fatty acid desaturases, as a specific in vitro protocol for this conjugase is not well-documented.
1. Materials and Reagents:
-
Enzyme Source: Microsomal fraction prepared from Bombyx mori pheromone glands or a heterologous expression system (e.g., yeast, insect cells) expressing the desat1 gene.
-
Substrate: this compound (to be synthesized or commercially sourced).
-
Cofactors: NADPH, ATP, Coenzyme A (CoA).
-
Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.2).
-
Reaction Quenching Solution: 1 M KOH in methanol (B129727).
-
Extraction Solvent: Hexane (B92381).
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol).
-
Internal Standard: Heptadecanoic acid methyl ester (for GC-MS quantification).
2. Assay Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
1.5 mM NADPH
-
5 mM ATP
-
0.5 mM CoA
-
Enzyme preparation (e.g., 50-100 µg of microsomal protein)
-
Add deionized water to a final volume of 190 µL.
-
-
Enzyme Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of a 1 mM stock solution of this compound (final concentration 50 µM).
-
Incubation: Incubate the reaction mixture at 25°C for 30 minutes with gentle shaking.
-
Reaction Termination and Saponification: Stop the reaction by adding 200 µL of 1 M KOH in methanol. Vortex and incubate at 60°C for 30 minutes to saponify the acyl-CoAs.
-
Methylation: Cool the tubes to room temperature. Add 400 µL of 14% BF₃-methanol, vortex, and incubate at 60°C for 30 minutes to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: GC-MS Analysis of (10E,12Z)-hexadeca-10,12-dienoic Acid Methyl Ester
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a mass selective detector (MSD).
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
2. Sample Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Identify the (10E,12Z)-hexadeca-10,12-dienoic acid methyl ester peak based on its retention time and mass spectrum. The expected molecular ion [M]⁺ is at m/z 264.4.
-
Quantify the product by comparing its peak area to that of the internal standard.
Mandatory Visualizations
Caption: Workflow for the in vitro enzymatic assay of this compound conjugase.
In Vitro Reconstitution of Insect Pheromone Biosynthesis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of insect pheromone biosynthesis pathways. The information herein is intended to guide researchers in setting up cell-free systems to study the enzymatic cascades involved in the production of these crucial chemical signals, aiding in the discovery and development of novel pest management strategies and other biotechnological applications.
Introduction
Insect pheromones are species-specific chemical signals that mediate a range of behaviors, most notably mating. The biosynthesis of these compounds, particularly in moths (Lepidoptera), typically originates from fatty acid metabolism and involves a series of enzymatic modifications.[1][2] Understanding these pathways at a molecular level is critical for developing sustainable pest control methods. In vitro reconstitution of these pathways allows for the detailed study of individual enzymes, their kinetics, and substrate specificities in a controlled environment, free from the complexities of the cellular milieu.
The core enzymatic steps in the biosynthesis of Type I moth pheromones, which are C10-C18 unsaturated acetates, alcohols, and aldehydes, include:
-
Fatty Acid Synthesis: De novo synthesis of saturated fatty acids (e.g., palmitic acid, stearic acid) from acetyl-CoA.
-
Desaturation: Introduction of one or more double bonds into the fatty acyl-CoA chain by fatty acyl-CoA desaturases (FADs).[2]
-
Chain Shortening: Peroxisomal β-oxidation cycles to shorten the fatty acyl chain.
-
Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol by fatty acyl-CoA reductases (FARs).[2]
-
Acetylation or Oxidation: Further modification of the fatty alcohol to an acetate (B1210297) ester by an acetyltransferase or to an aldehyde by an oxidase.
This document will provide protocols for expressing, purifying, and assaying the key enzymes involved in the terminal steps of these pathways.
Key Enzymes and Quantitative Data
The in vitro reconstitution of pheromone biosynthesis relies on the functional expression and characterization of the key enzymes. The following tables summarize quantitative data for some of the critical enzymes from various insect species. This data is essential for designing and optimizing in vitro assays.
Table 1: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases (FARs)
| Enzyme/Organism | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |
| Slit-FAR1 (Spodoptera littoralis) | (Z,E)-9,11-14:Acyl-CoA | 1.8 ± 0.3 | 12.8 ± 0.5 | |
| (Z)-9-14:Acyl-CoA | 2.1 ± 0.4 | 11.5 ± 0.6 | ||
| (E)-11-14:Acyl-CoA | 2.5 ± 0.5 | 10.9 ± 0.7 | ||
| 14:Acyl-CoA | 3.2 ± 0.6 | 9.8 ± 0.8 |
Table 2: Substrate Specificity of Insect Pheromone Biosynthetic Enzymes (Qualitative)
| Enzyme Class | Organism | Substrate(s) | Product(s) | Notes |
| Fatty Acyl-CoA Desaturase (FAD) | Spodoptera exigua (SexiDES5) | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | Also exhibits Δ12 desaturase activity on (Z)-9-tetradecenoic acid. |
| Fatty Acyl-CoA Reductase (FAR) | Heliothis virescens (HvFAR) | Broad range of saturated and unsaturated fatty acyl precursors | Corresponding fatty alcohols | |
| Acetyltransferase (ATF1) | Saccharomyces cerevisiae (used for pheromone synthesis) | C10 to C18 fatty alcohols | Corresponding acetate esters | High in vitro efficiency for various moth pheromone precursor alcohols.[3] |
Experimental Protocols
This section provides detailed protocols for the expression, purification, and in vitro assay of key enzymes in insect pheromone biosynthesis.
Heterologous Expression and Purification of Recombinant Enzymes
The production of active enzymes is the first critical step. Yeast (Saccharomyces cerevisiae or Pichia pastoris) and baculovirus-infected insect cells are commonly used expression systems.
Protocol 3.1.1: Expression in Saccharomyces cerevisiae
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., FAD, FAR) and clone it into a yeast expression vector (e.g., pYES2).
-
Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.
-
Culture and Induction: Grow the transformed yeast in appropriate selective media. Induce protein expression by adding galactose.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells using glass beads or a French press.
-
Microsomal Fraction Preparation (for membrane-bound enzymes like FADs and FARs): Centrifuge the cell lysate at low speed to remove cell debris. Then, centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes. Resuspend the pellet in a suitable buffer.
Protocol 3.1.2: Purification of His-tagged Recombinant Proteins
This protocol assumes the target protein is expressed with a polyhistidine tag.
-
Solubilization (for membrane proteins): Resuspend the microsomal fraction in a buffer containing a mild detergent (e.g., 1% Triton X-100 or 1% dodecyl maltoside) to solubilize the membrane proteins.
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the solubilized protein solution onto a Ni-NTA (or other suitable metal-chelate) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and the chosen detergent).
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
-
Buffer Exchange: Exchange the buffer of the purified protein solution to a storage buffer (e.g., using dialysis or a desalting column) that is free of imidazole and suitable for long-term storage at -80°C.
In Vitro Enzyme Assays
Protocol 3.2.1: Fatty Acyl-CoA Desaturase (FAD) Assay
This assay measures the conversion of a saturated fatty acyl-CoA to an unsaturated fatty acyl-CoA.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Purified FAD enzyme (in microsomal fraction or purified form)
-
Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)
-
NADH or NADPH as a cofactor
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.4)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the acyl-CoAs to free fatty acids.
-
Derivatization: Acidify the mixture and extract the fatty acids. Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the unsaturated product.
Protocol 3.2.2: Fatty Acyl-CoA Reductase (FAR) Assay
This assay measures the conversion of a fatty acyl-CoA to a fatty alcohol.
-
Reaction Mixture:
-
Purified FAR enzyme
-
Fatty acyl-CoA substrate (e.g., (Z)-11-hexadecenoyl-CoA)
-
NADPH as a cofactor
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 1 mM DTT)
-
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Extraction: Stop the reaction and extract the fatty alcohol product with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Analysis: Analyze the extracted products by GC-MS. The identity of the alcohol can be confirmed by comparing its retention time and mass spectrum to an authentic standard.
Protocol 3.2.3: Acetyltransferase (AT) Assay
This assay measures the formation of a fatty acetate from a fatty alcohol and acetyl-CoA.
-
Reaction Mixture:
-
Purified acetyltransferase enzyme
-
Fatty alcohol substrate (e.g., (Z)-11-hexadecenol)
-
[14C]-labeled or unlabeled acetyl-CoA
-
Reaction buffer (e.g., 50 mM HEPES pH 7.4, 10% glycerol, 1 mM DTT)[3]
-
-
Incubation: Incubate the reaction mixture.
-
Extraction: Extract the fatty acetate product with an organic solvent.
-
Analysis: If using a radiolabeled substrate, the product can be quantified by scintillation counting after separation by thin-layer chromatography (TLC). If using unlabeled substrates, the product is analyzed by GC-MS.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this document.
Conclusion
The in vitro reconstitution of insect pheromone biosynthesis pathways is a powerful tool for dissecting the molecular mechanisms underlying the production of these vital semiochemicals. The protocols and data presented here provide a framework for researchers to establish their own cell-free systems for studying these pathways. Such studies will undoubtedly contribute to the development of innovative and environmentally benign strategies for pest management and provide new avenues for biotechnological applications.
References
Solid-Phase Extraction for Acyl-CoA Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2] Their role as activated acyl group carriers makes them critical molecules in cellular energy homeostasis and signaling. Dysregulation of acyl-CoA metabolism is implicated in various diseases, making the accurate quantification of these molecules essential for research and drug development. However, the inherent instability and low abundance of acyl-CoAs in biological samples present significant analytical challenges.[2][3]
Solid-phase extraction (SPE) has emerged as a robust and widely adopted method for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] This document provides detailed application notes and protocols for the solid-phase extraction of acyl-CoAs from various biological samples.
Principles of Acyl-CoA Solid-Phase Extraction
SPE for acyl-CoA purification typically utilizes an anion-exchange mechanism.[4] The phosphate (B84403) groups of the coenzyme A moiety are negatively charged at neutral or slightly acidic pH, allowing them to bind to a positively charged sorbent in the SPE cartridge. This interaction facilitates the retention of acyl-CoAs while allowing neutral and positively charged contaminants to be washed away. The bound acyl-CoAs are then eluted using a solvent that disrupts the ionic interaction, such as a high-salt buffer or a solvent with a different pH.
Experimental Protocols
This section details the methodologies for the extraction and purification of acyl-CoAs from tissue and cell culture samples using solid-phase extraction.
Protocol 1: Acyl-CoA Extraction and Purification from Tissue Samples
This protocol is adapted from established methods and is suitable for a variety of tissue types.[5]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
Acetonitrile (ACN)[6]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion-exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)[4]
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.[5]
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4][5]
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol (B130326) and homogenize again.[4]
-
-
Extraction:
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[4]
-
Vortex the mixture for 5 minutes.[4]
-
Centrifuge at 1,900 x g for 5 minutes.[4]
-
Carefully collect the upper phase containing the acyl-CoAs and transfer it to a new tube.[4]
-
Dilute the supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion-exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 2% formic acid, and then equilibrate with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants. Follow with a wash of 1 mL of water.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[7] An alternative is to use 2-propanol.[6]
-
-
Sample Concentration:
Protocol 2: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol containing an appropriate internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold methanol with the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[2]
-
Suspension cells: Resuspend the cell pellet in the cold methanol.[2]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]
-
Vortex vigorously and incubate on ice for 10 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure (steps 3a-3d) as described in Protocol 1. The supernatant from the cell extract can be loaded directly onto the conditioned SPE column after ensuring the pH is appropriate for binding.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[2]
-
Data Presentation
The following tables summarize quantitative data for acyl-CoA recovery rates using SPE and the abundance of various acyl-CoA species in different biological samples as reported in the literature.
Table 1: Reported Recovery Rates of Acyl-CoAs using Solid-Phase Extraction
| Acyl-CoA Chain Length | SPE Sorbent | Recovery Rate (%) | Reference |
| Long-chain | Oligonucleotide purification column | 70-80% | [6] |
| Short- to long-chain | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83-90% | [8] |
Table 2: Concentration of Acyl-CoAs in Various Rat Tissues
| Acyl-CoA Species | Brain (nmol/g) |
| Oleoyl-CoA | 11.0 |
| Palmitoyl-CoA | 6.0 |
| Stearoyl-CoA | 4.0 |
| Linoleoyl- and Arachidonoyl-CoA | 2.0 |
| Total | 23.0 |
| Data from Deutsch J et al., Anal Biochem 1994, 220, 321, as cited in[9] |
Table 3: Abundance of Acyl-CoA Species in Human Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
| Data from[2]. Note: Direct comparison between different studies may be affected by variations in experimental conditions and normalization methods. |
Visualizations
The following diagrams illustrate the experimental workflow for acyl-CoA purification.
Caption: Experimental workflow for acyl-CoA purification using SPE.
Troubleshooting and Optimization
-
Low Recovery: Incomplete cell lysis or tissue homogenization is a common cause of low yields. Ensure thorough disruption of the sample.[5] Additionally, optimize the wash and elution steps for the specific SPE column and acyl-CoAs of interest.
-
Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[5] Flash-freezing samples in liquid nitrogen and storing them at -80°C can minimize degradation if immediate processing is not possible.
-
Matrix Effects in LC-MS/MS: Biological samples contain numerous compounds that can interfere with the ionization of acyl-CoAs, leading to signal suppression or enhancement. The SPE cleanup is critical for minimizing these matrix effects. If issues persist, further optimization of the chromatographic separation may be necessary.
Conclusion
Solid-phase extraction is a powerful technique for the reliable purification and enrichment of acyl-CoAs from complex biological samples. The protocols outlined in this document provide a solid foundation for researchers to obtain high-quality samples for accurate downstream quantification. Careful attention to sample handling, extraction efficiency, and SPE methodology will ensure the generation of reproducible and high-fidelity data, enabling deeper insights into the critical role of acyl-CoA metabolism in health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Derivatization of Acyl-CoAs for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The analysis of the acyl-CoA pool is crucial for understanding the metabolic state of cells and tissues in various physiological and pathological conditions. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative for profiling the acyl-chain composition of the acyl-CoA pool.
Direct analysis of intact acyl-CoAs by GC-MS is challenging due to their high molecular weight, polarity, and thermal instability. Therefore, a common and robust strategy involves the hydrolysis of the thioester bond to release the free fatty acids (FFAs), followed by chemical derivatization of the FFAs to increase their volatility and thermal stability for GC-MS analysis. This application note provides detailed protocols for the derivatization of acyl-CoA-derived fatty acids for subsequent GC-MS analysis.
Experimental Workflow Overview
The overall workflow for the analysis of acyl-CoA composition by GC-MS involves several key steps: extraction of total acyl-CoAs from the biological sample, hydrolysis of the acyl-CoAs to yield free fatty acids, derivatization of the fatty acids, and finally, analysis by GC-MS.
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of Acyl-CoAs
This protocol describes the extraction of total acyl-CoAs from biological samples and their subsequent hydrolysis to free fatty acids.
Materials:
-
Homogenizer
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Acetonitrile
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 0.5 M in methanol)
-
Hydrochloric acid (HCl) to neutralize
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold phosphate buffer containing a known amount of internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Extraction: Add isopropanol to the homogenate and vortex thoroughly.
-
Phase Separation: Add saturated ammonium sulfate and acetonitrile, vortex for 5 minutes, and then centrifuge to separate the phases. The acyl-CoAs will be in the upper aqueous-organic phase.
-
Collection: Carefully collect the upper phase containing the acyl-CoAs.
-
Alkaline Hydrolysis: To the collected supernatant, add methanolic KOH solution. Incubate at 60°C for 1 hour to hydrolyze the thioester bonds.[1]
-
Neutralization and Extraction: After cooling, neutralize the solution with HCl. Extract the released free fatty acids by adding a non-polar solvent like hexane (B92381) or iso-octane, vortexing, and centrifuging to separate the phases.
-
Drying: Transfer the organic phase containing the free fatty acids to a new tube and dry it down under a stream of nitrogen or using a speedvac. The dried fatty acid residue is now ready for derivatization.
Protocol 2: Derivatization of Fatty Acids
The choice of derivatization reagent depends on the specific fatty acids of interest and the desired sensitivity. The three most common methods are presented below.
This is a widely used method for a broad range of fatty acids.[2][3]
Materials:
-
Boron trifluoride-methanol (BF3-methanol, 14% w/v) or Boron trichloride-methanol (BCl3-methanol, 12% w/w)[2]
-
Hexane or Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the dried fatty acid sample, add 1-2 mL of BF3-methanol or BCl3-methanol reagent.[2]
-
Reaction: Cap the vial tightly and heat at 60-100°C for 5-10 minutes.[2][3]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[2]
-
Phase Separation and Collection: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Silylation is a versatile method that can derivatize not only carboxyl groups but also hydroxyl and amine groups.[3]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
Procedure:
-
Sample Preparation: Dissolve the dried fatty acid sample in a small volume of an aprotic solvent in a GC vial.
-
Reagent Addition: Add a molar excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).[3]
-
Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[3]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
This method is particularly useful for enhancing sensitivity, especially when using negative chemical ionization (NCI) GC-MS.[4][5][6]
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetonitrile)
-
Diisopropylethylamine (DIPEA) solution (e.g., in acetonitrile)
-
Hexane or Iso-octane
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the dried fatty acid sample, add the PFBBr solution and the DIPEA catalyst solution.
-
Reaction: Vortex the mixture and incubate at room temperature or slightly elevated temperature (e.g., 60°C) for 15-30 minutes. The optimal conditions may vary depending on the specific fatty acids.[6]
-
Drying: Dry the reaction mixture under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for injection, such as hexane or iso-octane.
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the described derivatization methods.
Table 1: FAMEs Derivatization Parameters
| Parameter | Typical Range/Value | Reference |
| Reagent | BF3-Methanol (14%) or BCl3-Methanol (12%) | [2][3] |
| Sample Amount | 1-25 mg | [2] |
| Reaction Temperature | 60-100°C | [2][3] |
| Reaction Time | 5-10 minutes | [2] |
| Extraction Solvent | Hexane or Heptane | [2] |
| Key Advantage | Robust for free fatty acids, widely used. | [2] |
Table 2: Silylation Derivatization Parameters
| Parameter | Typical Range/Value | Reference |
| Reagent | BSTFA + 1% TMCS | [3] |
| Sample Amount | ~100 µL of 1 mg/mL solution | [3] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | 60 minutes | [3] |
| Solvent | Acetonitrile, Pyridine | [3] |
| Key Advantage | Derivatizes multiple functional groups. | [3] |
Table 3: PFBBr Derivatization Parameters
| Parameter | Typical Range/Value | Reference |
| Reagent | Pentafluorobenzyl bromide (PFBBr) | [4][5][6] |
| Catalyst | Diisopropylethylamine (DIPEA) | [5] |
| Reaction Temperature | 60°C | [6] |
| Reaction Time | 90 minutes | [6] |
| Extraction Solvent | Hexane or Iso-octane | [5] |
| Key Advantage | High sensitivity, especially with NCI-MS. | [4] |
GC-MS Analysis
The derivatized samples can be analyzed on a standard GC-MS system. The specific column and temperature program will depend on the range of fatty acid derivatives being analyzed. A non-polar or medium-polarity capillary column is typically used for FAMEs and TMS esters.
Typical GC-MS Parameters:
-
Injection Mode: Split or splitless
-
Injector Temperature: 250-280°C
-
Column: e.g., DB-5MS, HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100°C, ramping to 250°C, and then to 320°C.[7]
-
MS Ionization: Electron Ionization (EI) is common. Negative Chemical Ionization (NCI) can be used for PFB derivatives for enhanced sensitivity.[4]
-
MS Analyzer: Quadrupole or Time-of-Flight (TOF)
Conclusion
The indirect analysis of acyl-CoA composition by GC-MS following hydrolysis and derivatization is a reliable and well-established method. The choice of derivatization protocol—be it acid-catalyzed esterification, silylation, or PFBBr derivatization—should be guided by the specific analytical goals, such as the desired range of fatty acids to be analyzed and the required sensitivity. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to implement this powerful technique for the comprehensive profiling of acyl-CoAs in various biological systems.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in chemically synthesized (11Z)-Hexadec-11-enoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chemically synthesized (11Z)-Hexadec-11-enoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in chemically synthesized this compound?
A1: Common impurities can be broadly categorized based on the synthetic route, which typically involves the synthesis of (11Z)-Hexadec-11-enoic acid followed by its conversion to the Coenzyme A (CoA) thioester.
-
Isomeric Impurities: The most common isomeric impurity is the (11E)-isomer (trans-isomer) of Hexadec-11-enoyl-CoA. Positional isomers of the double bond can also occur, though they are generally less prevalent.
-
Process-Related Impurities: These impurities originate from the starting materials and reagents used during the synthesis.
-
From the Wittig Reaction (for the fatty acid synthesis):
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.
-
Unreacted starting materials: Such as the aldehyde and the phosphonium (B103445) salt.
-
-
From the Acyl-CoA Synthesis:
-
Unreacted (11Z)-Hexadec-11-enoic acid.
-
Reagents used for the activation of the carboxylic acid, such as N,N'-carbonyldiimidazole (CDI).
-
-
-
Degradation Products:
-
Hydrolysis Products: (11Z)-Hexadec-11-enoic acid and free Coenzyme A due to the hydrolysis of the thioester bond.
-
Oxidation Products: The double bond is susceptible to oxidation, leading to various oxidized species.
-
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) part of CoA) is a primary method for determining the percentage purity and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by their mass-to-charge ratio. It can help in the characterization of unexpected peaks observed in the HPLC chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help in the identification and quantification of major impurities, especially isomeric impurities.
Q3: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A3: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the compound as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). If it is necessary to store it in solution, use a buffered aqueous solution at a slightly acidic pH (around 5-6) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to air and light.
Troubleshooting Guides
Issue 1: Presence of a significant peak corresponding to the (11E)-isomer in the HPLC chromatogram.
Diagram: Logical Relationship for Isomer Formation
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Acyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of acyl-Coenzyme A (acyl-CoA) molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of acyl-CoAs, with a focus on problems arising from matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Acyl-CoAs | - Suboptimal Chromatographic Conditions: Inadequate mobile phase composition or gradient for the separation of these amphipathic molecules. Short-chain and long-chain acyl-CoAs have different chromatographic behaviors.[1] - Matrix Interference: Co-eluting matrix components can interfere with the peak shape. | - Optimize LC Method: Use a reversed-phase C18 column. For short-chain acyl-CoAs, a slightly acidic mobile phase is often beneficial. For long-chain species that may exhibit peak tailing under these conditions, alternative chromatography or mobile phase additives may be necessary.[1] Employ a gradient elution starting with a low percentage of organic mobile phase and ramping up to elute the more hydrophobic long-chain acyl-CoAs.[2] - Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.[2][3] |
| Low Signal Intensity or Signal Suppression | - Ion Suppression: Co-eluting compounds from the biological matrix compete with the acyl-CoAs for ionization in the MS source, reducing the analyte signal.[4][5] - Analyte Instability: Acyl-CoAs are susceptible to hydrolysis in aqueous solutions.[6][7] - Inefficient Extraction: The extraction protocol may not be optimal for the specific acyl-CoA species of interest. | - Enhance Sample Preparation: Utilize solid-phase extraction (SPE) for cleaner extracts.[2][8] Diluting the sample can also reduce the concentration of interfering matrix components.[4][9] - Use Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, allowing for accurate quantification.[4][10][11] - Optimize Extraction: Ensure rapid sample processing in cold conditions to minimize degradation.[12][13] Different extraction solvents may be required for short-chain versus long-chain acyl-CoAs.[1] |
| Poor Reproducibility and Accuracy | - Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different samples and even between different lots of the same biological matrix.[14] - Inadequate Internal Standard: The internal standard used may not adequately compensate for the matrix effects if it does not co-elute or have similar ionization properties to the analyte. | - Implement SIL-IS: This is the gold standard for correcting matrix effects, as the SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization.[4][15][10][11] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is similar to the study samples to mimic the matrix effects.[9] - Validate the Method: Perform thorough method validation, including assessment of matrix effects, precision, and accuracy, according to established guidelines.[3][8] |
| Presence of Interfering Peaks | - Co-eluting Matrix Components: Endogenous components of the sample matrix can have the same mass-to-charge ratio as the analyte or produce interfering fragment ions.[14] | - Improve Chromatographic Resolution: Modify the LC gradient, mobile phase composition, or use a longer column to separate the interfering peaks from the analyte. - High-Resolution Mass Spectrometry (HRMS): Use of HRMS can help to distinguish the analyte from interfering compounds with the same nominal mass. - Optimize MS/MS Transitions: Select specific and high-intensity multiple reaction monitoring (MRM) transitions for quantification to minimize interference.[16] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of acyl-CoA LC-MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[17][5] In acyl-CoA analysis, these components can be salts, phospholipids, or other cellular metabolites.[14] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[4][14]
Q2: How can I minimize matrix effects during sample preparation?
A: Effective sample preparation is crucial for reducing matrix effects. Two common approaches are:
-
Solvent Precipitation: This is a rapid method where a cold organic solvent (e.g., 80% methanol) is used to precipitate proteins and extract a broad range of acyl-CoAs.[2]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract by selectively retaining the acyl-CoAs on a solid support (e.g., C18) while washing away interfering matrix components.[2][3][8]
Q3: Why are stable isotope-labeled internal standards (SIL-IS) recommended for acyl-CoA quantification?
A: SIL-IS are considered the "gold standard" for quantitative mass spectrometry because they have the same physicochemical properties as the analyte of interest.[15][10] This means they co-elute from the LC column and experience the same degree of matrix-induced ion suppression or enhancement.[4] By adding a known amount of SIL-IS to the sample prior to extraction, it can accurately correct for variations in both extraction recovery and matrix effects, leading to highly accurate and precise quantification.[18]
Q4: What are the best practices for extracting acyl-CoAs from biological samples?
A: Due to their instability, the extraction of acyl-CoAs requires careful handling. Key considerations include:
-
Rapid Quenching: Immediately stop enzymatic activity by, for example, homogenizing frozen tissue powder in an ice-cold extraction solvent.[2][19]
-
Cold Conditions: All extraction steps should be performed on ice or at 4°C to minimize degradation.[2][12][13]
-
Appropriate Solvent: The choice of extraction solvent can depend on the chain length of the acyl-CoAs being analyzed. A mixture of acetonitrile, methanol (B129727), and water has been shown to be effective for a range of acyl-CoAs.[1][19]
Q5: How do I validate my LC-MS method for acyl-CoA analysis to ensure it is robust against matrix effects?
A: Method validation should assess the impact of the matrix. This typically involves:
-
Post-Extraction Spike Analysis: Comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution. This allows for the quantitative assessment of ion suppression or enhancement.[14]
-
Analysis of Multiple Matrix Lots: Evaluating the matrix effect in at least six different lots of the biological matrix to assess the variability of the effect.[14]
-
Standard validation parameters: Linearity, accuracy, precision, and limits of detection and quantification should all be assessed.[3][8]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.[2]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with ammonium (B1175870) acetate.[2]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol yields a cleaner extract, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.[2][3]
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.[2][3]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a high-aqueous buffer to remove polar interfering substances.
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[2]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[3] | 120 pmol (with derivatization)[3] | ~50 fmol[3] |
| Limit of Quantification (LOQ) | 5-50 fmol[3] | 1.3 nmol (LC/MS-based)[3] | ~100 fmol[3] |
| Linearity (R²) | >0.99[3] | >0.99[3] | Variable |
| Precision (RSD%) | < 5%[3] | < 15%[3] | < 20%[3] |
| Specificity | High[3] | Moderate[3] | High[3] |
| Throughput | High[3] | Moderate[3] | Low to Moderate |
Table 2: Representative Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |
| Acetyl-CoA | 10.644[12] |
| Propionyl-CoA | 3.532[12] |
| Butyryl-CoA | 1.013[12] |
| Valeryl-CoA | 1.118[12] |
| Crotonoyl-CoA | 0.032[12] |
| HMG-CoA | 0.971[12] |
| Succinyl-CoA | 25.467[12] |
| Glutaryl-CoA | 0.647[12] |
| Note: Data from different sources may have variations due to experimental conditions and normalization methods.[12] |
Visualizations
Caption: Workflow for LC-MS analysis of acyl-CoAs with matrix effect mitigation.
Caption: Logical relationship for addressing matrix effects in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting low signal intensity in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA mass spectrometry analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments, with a particular focus on resolving low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no signal intensity in acyl-CoA mass spectrometry?
Low signal intensity in acyl-CoA LC-MS/MS analysis is a frequent issue that can arise from several factors throughout the experimental workflow. The most common culprits include:
-
Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in non-acidic aqueous solutions and at room temperature.[1][2] The thioester bond is prone to cleavage, leading to a loss of the intact molecule.
-
Inefficient Ionization: The efficiency of acyl-CoA ionization can be suboptimal depending on the mobile phase composition and pH.[1] Positive ion mode is often more sensitive for the detection of many acyl-CoAs.[3][4]
-
Ion Suppression (Matrix Effects): Co-eluting compounds from complex biological samples can interfere with the ionization of the target acyl-CoA analytes in the mass spectrometer's ion source, leading to a significant decrease in signal intensity.[1][5]
-
Suboptimal Mass Spectrometry Parameters: Incorrectly configured MS parameters, such as precursor and product ion selection, collision energy, and source settings (e.g., desolvation temperature and gas flows), can result in poor sensitivity.[1][6]
-
Chromatographic Issues: Poor peak shape, such as broad or tailing peaks, reduces the signal-to-noise ratio.[1][6] This can be caused by column contamination, column overload, or an inappropriate mobile phase.[6]
-
Inefficient Extraction: The chosen extraction method may lead to significant sample loss.[1] The recovery of acyl-CoAs can vary depending on the solvent system and the chain length of the acyl-CoA.[7][8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
When encountering low signal intensity, a systematic approach is essential to identify the root cause. The following workflow provides a step-by-step process to diagnose the issue.
Guide 2: Addressing Specific Problems
Problem: Sudden Signal Loss for All Analytes
-
Possible Cause: A critical failure in the LC or MS system.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect the LC system for any visible leaks, which can cause a drop in pressure and inconsistent flow.[9]
-
Verify Solvent Levels: Ensure there is an adequate supply of mobile phase.
-
Inspect the Ion Source: Check for a stable electrospray. If there is no spray, the issue could be with the ESI needle voltage or a blockage.[1][10]
-
Direct Infusion: Bypass the LC system and directly infuse a known standard into the mass spectrometer.[9] If a signal is observed, the problem lies with the LC system. If not, the issue is with the mass spectrometer itself.[9]
-
Problem: Low Signal for Acyl-CoAs but Not Other Compounds
-
Possible Cause: Issues specific to the chemical properties of acyl-CoAs, such as degradation or poor ionization.
-
Troubleshooting Steps:
-
Sample Stability: Acyl-CoAs are unstable and can degrade.[1][2] Prepare fresh standards and samples, keeping them on ice and in an acidic buffer whenever possible to minimize hydrolysis.[1][2]
-
Extraction Efficiency: Evaluate your extraction protocol. Some protocols may not be suitable for all acyl-CoA species.[3] Using an inappropriate solid-phase extraction (SPE) sorbent or elution solvent can lead to significant sample loss.[1]
-
MS Parameters: Optimize MS parameters specifically for acyl-CoAs. This includes selecting the correct precursor and product ions and optimizing collision energy.[1][4]
-
Problem: Inconsistent Signal Intensity Between Injections
-
Possible Cause: Matrix effects, carryover, or an unstable spray in the ion source.
-
Troubleshooting Steps:
-
Matrix Effects: Dilute the sample to reduce the concentration of interfering matrix components.[11] Alternatively, improve sample cleanup using techniques like solid-phase extraction (SPE).[1][11]
-
Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, develop a more rigorous needle and column wash protocol.
-
Ion Source Stability: Clean the ion source, as contamination can lead to an unstable spray and fluctuating signal intensity.[6][9]
-
Experimental Protocols
Protocol 1: General Acyl-CoA Extraction from Tissues
This protocol provides a general guideline for the extraction of acyl-CoAs from tissue samples and may require optimization for specific tissue types.
-
Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., 2:2:1 acetonitrile/methanol/water or 80% methanol).[8][12] Spike with an appropriate internal standard.
-
Protein Precipitation: Allow proteins to precipitate by incubating the homogenate at -20°C for at least 1 hour.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Sample Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.[1][3]
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as an ammonium (B1175870) acetate (B1210297) buffered solvent.[8]
Data Presentation
Table 1: Common Adducts and Fragments in Acyl-CoA Mass Spectrometry
Understanding the common adducts and fragmentation patterns of acyl-CoAs is crucial for method development and data interpretation.
| Ion Type | Common Adducts/Fragments | m/z | Polarity |
| Precursor Ion | [M+H]⁺ | Varies | Positive |
| [M+Na]⁺ | Varies | Positive | |
| [M-H]⁻ | Varies | Negative | |
| Product Ion | Neutral loss of 507 Da | [M+H-507]⁺ | Positive |
| Fragment corresponding to 3'-phospho-ADP | 428 | Positive |
This table summarizes common ions observed in the analysis of acyl-CoAs. The neutral loss of 507 Da corresponds to the loss of the 3'-phospho-ADP-pantetheine moiety and is a characteristic fragmentation for acyl-CoAs in positive ion mode.[3][13]
Table 2: Recommended Starting Points for LC-MS Parameter Optimization
This table provides general starting parameters for optimizing an LC-MS method for acyl-CoA analysis. These will likely require further refinement for specific instruments and applications.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides better sensitivity for many acyl-CoAs.[3][4] |
| Mobile Phase A | 10-15 mM Ammonium Acetate or Ammonium Hydroxide in Water | Provides good buffering capacity and promotes ionization.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Column | C8 or C18 Reversed-Phase | Suitable for separating acyl-CoAs of varying chain lengths.[7] |
| Collision Energy (CE) | 20-40 eV | A starting range for optimizing fragmentation; will vary by compound. |
| Desolvation Temp. | 350-500 °C | Needs to be optimized for efficient desolvation without degrading the analytes. |
Signaling Pathways and Logical Relationships
Acyl-CoAs are central metabolites in numerous cellular pathways. Understanding these relationships can provide context for experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. zefsci.com [zefsci.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of In Vitro Pheromone Biosynthesis Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of in vitro pheromone biosynthesis assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: Why am I observing little to no pheromone product in my assay?
A1: A lack of product can stem from several factors, ranging from enzyme activity to the reaction conditions. Consider the following potential causes and solutions:
-
Inactive Enzyme: The enzyme preparation may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.
-
Solution: Use a fresh enzyme preparation or verify the activity of the current stock using a known positive control substrate. Ensure proper storage conditions as recommended for the specific enzyme.
-
-
Missing or Incorrect Cofactors: Many enzymes in pheromone biosynthesis, particularly reductases and desaturases, require specific cofactors (e.g., NADPH, NADH, ATP) to function.[1]
-
Solution: Verify the required cofactors for your specific enzyme from literature. Ensure they are added to the reaction buffer at an optimal concentration.
-
-
Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and ionic strength.[2]
-
Solution: Perform optimization experiments by systematically varying the pH and temperature to find the optimal conditions for your enzyme. Refer to the data in Table 1 for common starting ranges.
-
-
Substrate Issues: The substrate may have degraded, or its concentration may be too low.
-
Solution: Use a fresh stock of the substrate. Verify its integrity via analytical methods if necessary. Perform a substrate concentration curve to ensure you are not substrate-limited.[3]
-
-
Presence of Inhibitors: Components in your buffer or enzyme preparation could be inhibiting the reaction.
-
Solution: If using a crude enzyme extract, consider further purification steps. Analyze buffer components for potential inhibitors.[3]
-
Q2: My experimental results show poor reproducibility. What are the likely causes?
A2: Inconsistent results are often due to subtle variations in experimental execution. Key areas to review include:
-
Pipetting Accuracy: Small errors in dispensing enzyme, substrate, or cofactors can lead to significant variations, especially when using small reaction volumes.
-
Solution: Ensure pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors. Prepare a master mix for common reagents to ensure consistency across replicates.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can significantly alter enzyme kinetics.
-
Solution: Use a calibrated incubator, water bath, or heat block with stable temperature control. Ensure all samples are allowed to reach the target temperature before initiating the reaction.
-
-
Inconsistent Incubation Times: Variation in the reaction time will directly impact the amount of product formed.
-
Solution: Use a precise timer and ensure that all reactions are stopped consistently, for example, by adding a quenching solution at the exact time point.
-
-
Reagent Stability: Repeated freezing and thawing of enzyme or cofactor stocks can lead to degradation over time.
-
Solution: Aliquot reagents into single-use volumes upon receipt to avoid multiple freeze-thaw cycles.[4]
-
Q3: How can I reduce high background or the presence of non-specific products?
A3: High background can interfere with the detection of your target pheromone and complicate data analysis.
-
Sub-optimal Enzyme/Substrate Concentration: Using too high a concentration of the enzyme can lead to increased background signal.[2] Conversely, excessively high substrate levels can sometimes cause substrate inhibition.[5]
-
Reaction Time: Longer incubation times can sometimes lead to the accumulation of non-specific products or the degradation of the target product.
-
Solution: Perform a time-course experiment to determine the time frame where product formation is linear and non-specific product formation is minimal.
-
-
Contaminated Reagents: Impurities in buffers, substrates, or the enzyme preparation itself can contribute to background noise.
-
Solution: Use high-purity reagents and sterile, nuclease-free water. If using a crude lysate, consider purifying the enzyme of interest.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding assay setup and optimization.
Q1: What are the key parameters to optimize for an in vitro pheromone biosynthesis assay?
A1: The primary parameters to optimize include enzyme concentration, substrate concentration, pH, temperature, cofactor concentrations, and incubation time.[7][8] A systematic approach, such as optimizing one factor at a time while keeping others constant, is often effective.
Q2: How do I determine the optimal enzyme concentration?
A2: The optimal enzyme concentration should result in a linear rate of product formation over the desired incubation period. To determine this, set up a series of reactions with varying enzyme concentrations while keeping the substrate concentration constant (and saturating, if possible). Measure the product formation at a fixed time point. The ideal concentration will be within the linear range of the resulting curve.
Q3: What is the best way to optimize the substrate concentration?
A3: The relationship between substrate concentration and reaction velocity is typically described by Michaelis-Menten kinetics. To find the optimal concentration, you should perform a substrate saturation experiment. Vary the substrate concentration across a wide range while keeping the enzyme concentration constant and measure the initial reaction velocity. This allows you to determine the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of its maximum (Vmax).[6] For routine assays, using a substrate concentration several-fold higher than the Km value is often recommended to ensure the enzyme is saturated.[5]
Q4: What cofactors are typically required?
A4: The required cofactors are specific to the enzymes involved in the biosynthetic pathway. For instance:
-
Fatty Acyl-CoA Reductases (FARs) often require NADPH for the reduction of fatty acyl-CoAs to fatty alcohols.[9]
-
Desaturases are also oxidoreductases that typically depend on cofactors like NADH or NADPH.
-
Acetyltransferases use Acetyl-CoA as a substrate to convert fatty alcohols to acetate (B1210297) esters. It is crucial to consult the literature for the specific enzyme family you are working with to ensure the correct cofactors are included.[1]
Q5: In what order should I optimize the reaction parameters?
A5: A logical optimization workflow is often the most efficient approach. First, establish a detectable signal by using non-limiting concentrations of substrate and cofactors with a reasonable amount of enzyme. Then, you can proceed to optimize individual parameters systematically. A common order is:
-
Enzyme concentration titration.
-
Incubation time course to ensure initial velocity is measured.
-
pH and temperature optimization.
-
Cofactor concentration titration.
-
Substrate concentration titration (to determine Km/Vmax).
Data Presentation: Typical Reaction Condition Ranges
The optimal conditions are highly dependent on the specific enzymes and substrates used. The following table provides general starting ranges for optimization experiments.
| Parameter | Typical Range | Notes |
| pH | 6.0 - 9.0 | Optimal pH can vary significantly between different enzyme classes.[10][11][12][13][14] |
| Temperature (°C) | 25 - 40 | Most insect enzymes function well within this mesophilic range.[10] |
| Enzyme Concentration | 1 - 100 µg/mL | Highly dependent on enzyme purity and specific activity. Titration is essential. |
| Substrate Concentration | 10 - 200 µM | Should ideally be >5x the Km value once determined.[10] |
| Cofactor (e.g., NADPH) | 100 µM - 2 mM | Ensure cofactor is not limiting. |
| Incubation Time | 10 - 120 min | Should be within the linear range of product formation.[4][15][16] |
Experimental Protocols
General Protocol for In Vitro Pheromone Component Biosynthesis Assay (e.g., Fatty Acyl-CoA Reductase)
This protocol provides a general guideline for assaying the activity of a fatty acyl-CoA reductase (FAR). Adjustments will be necessary based on the specific enzyme and substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Ensure all components are of high purity.
-
Enzyme Stock: Dilute the purified enzyme or cell lysate containing the enzyme to a working concentration in assay buffer. Store on ice.
-
Substrate Stock: Prepare a stock solution of the fatty acyl-CoA substrate (e.g., (Z)-11-hexadecenoyl-CoA) in an appropriate solvent (e.g., sterile water or buffer).
-
Cofactor Stock: Prepare a fresh stock solution of NADPH (e.g., 10 mM in assay buffer).
-
Quenching Solution: Prepare a solution to stop the reaction (e.g., 2M HCl or by adding an organic solvent for extraction).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following in order (example volumes for a 100 µL reaction):
-
Assay Buffer: 78 µL
-
NADPH Stock (10 mM): 10 µL (Final concentration: 1 mM)
-
Substrate Stock (1 mM): 2 µL (Final concentration: 20 µM)
-
-
Include appropriate controls:
-
No Enzyme Control: Replace enzyme volume with assay buffer.
-
No Substrate Control: Replace substrate volume with its solvent.
-
No Cofactor Control: Replace cofactor volume with assay buffer.
-
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the enzyme solution (e.g., 10 µL of enzyme stock).
-
Mix gently and incubate at the optimal temperature for a predetermined time (e.g., 30 minutes).
4. Reaction Termination and Product Extraction:
-
Stop the reaction by adding the quenching solution or by proceeding directly to extraction.
-
Add an organic solvent (e.g., 200 µL of hexane) to extract the fatty alcohol product.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a new tube for analysis.
5. Analysis:
-
Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pheromone component.[17][18] Compare the retention time and mass spectrum to an authentic standard.
Mandatory Visualizations
Diagram 1: Generalized Pheromone Biosynthesis Pathway
Caption: A generalized enzymatic pathway for Type-I moth pheromone biosynthesis.
Diagram 2: Experimental Workflow for Assay Optimization
Caption: A systematic workflow for optimizing in vitro assay parameters.
Diagram 3: Troubleshooting Logic for Low/No Product
Caption: A decision tree for troubleshooting low product yield in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effects of in-vitro pH decrease on the gametogenesis of the red tree coral, Primnoa pacifica | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Effects of pH in the in vitro chromosomal aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of the yeast pheromone pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portal.research.lu.se [portal.research.lu.se]
Preventing degradation of (11Z)-Hexadec-11-enoyl-CoA during sample preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the handling and analysis of (11Z)-Hexadec-11-enoyl-CoA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to prevent its degradation during sample preparation and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a monounsaturated long-chain fatty acyl-coenzyme A molecule. Like other acyl-CoAs, it is a central intermediate in cellular metabolism, particularly in fatty acid metabolism. Its stability is a primary concern due to its susceptibility to both enzymatic and chemical degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. The thioester bond is particularly labile, and the cis-double bond can be subject to isomerization and oxidation.
Q2: What are the primary pathways of this compound degradation during sample preparation?
Degradation can occur through two main pathways:
-
Enzymatic Degradation: The primary enzymatic pathway is mitochondrial β-oxidation. For this compound, this process involves a series of enzymatic reactions that shorten the fatty acyl chain. Key enzymes in the degradation of unsaturated fatty acids include acyl-CoA dehydrogenases, enoyl-CoA hydratases, and enoyl-CoA isomerases.[1][2]
-
Chemical Degradation: This includes:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature, resulting in the formation of Coenzyme A and free (11Z)-hexadecenoic acid.
-
Oxidation: The double bond at the 11th position is a potential site for oxidation, which can be initiated by reactive oxygen species in the sample.
-
Isomerization: The cis configuration of the double bond can isomerize to the more stable trans configuration.
-
Q3: What is the most sensitive method for quantifying this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[3][4] This method allows for precise identification and quantification even at low physiological concentrations typically found in biological samples.[5]
Q4: How can I minimize enzymatic degradation during sample collection?
Rapid inactivation of enzymes is crucial. This can be achieved by:
-
Immediate Freezing: Snap-freezing the tissue or cell samples in liquid nitrogen immediately after collection to halt enzymatic activity.
-
Acidic Quenching: Homogenizing the sample in an ice-cold acidic solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA), to precipitate proteins and inactivate enzymes.[3]
Q5: What are the optimal storage conditions for samples containing this compound?
Samples should be stored at -80°C to minimize both enzymatic and chemical degradation.[6] It is also advisable to minimize the number of freeze-thaw cycles, as repeated freezing and thawing can lead to the degradation of fatty acids and other metabolites.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal of this compound in LC-MS/MS analysis. | Degradation during sample harvesting and quenching. | Ensure rapid quenching of metabolic activity. For cultured cells, wash with ice-cold PBS before adding an ice-cold extraction solvent like 2.5% SSA.[3][10] For tissues, freeze-clamp the tissue in situ if possible, or immediately freeze in liquid nitrogen upon excision. |
| Hydrolysis due to improper pH. | Maintain a slightly acidic to neutral pH (around 6.8) during extraction and in the final sample solvent.[11] Avoid strongly acidic or alkaline conditions. | |
| Degradation during storage. | Store extracts at -80°C and analyze them as soon as possible after preparation.[11] Avoid repeated freeze-thaw cycles.[7][8][12] | |
| High variability between replicate samples. | Inconsistent sample handling. | Standardize the entire sample preparation workflow, from harvesting to extraction and analysis. Ensure consistent timing for each step. |
| Partial precipitation of the analyte. | For long-chain acyl-CoAs like this compound, ensure complete dissolution in the final sample solvent. Using a solvent containing organic modifiers like acetonitrile (B52724) (e.g., 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile) can improve solubility.[11] | |
| Presence of interfering peaks in the chromatogram. | Contamination from labware or reagents. | Use high-purity solvents and reagents. Pre-wash all labware thoroughly. |
| Matrix effects from complex biological samples. | Incorporate a solid-phase extraction (SPE) step for sample cleanup.[3] However, be aware that this may lead to the loss of some analytes, so the SPE method must be carefully validated.[3] |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C over 48 hours, as indicated by the coefficient of variation (CV) of mass spectrometry intensities. A lower CV indicates higher stability.
| Solvent | Acetyl-CoA (C2) CV (%) | Malonyl-CoA (C3) CV (%) | HMG-CoA CV (%) | Octanoyl-CoA (C8) CV (%) | Palmitoyl-CoA (C16) CV (%) |
| Water | 15 | 20 | 18 | 25 | 30 |
| 50 mM Ammonium Acetate (pH 4.0) | 10 | 12 | 10 | 15 | 20 |
| 50 mM Ammonium Acetate (pH 6.8) | 5 | 8 | 6 | 10 | 15 |
| 50% Methanol/Water | 12 | 15 | 13 | 20 | 25 |
| 50% Methanol/Ammonium Acetate (pH 4.0) | 8 | 10 | 9 | 12 | 18 |
| 50% Methanol/Ammonium Acetate (pH 6.8) | 4 | 7 | 5 | 8 | 12 |
| Data extrapolated from stability studies on various acyl-CoAs.[11] This demonstrates the enhanced stability in a slightly acidic to neutral buffer, with the presence of an organic solvent further improving stability for longer-chain species. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Deproteinization: Vortex the lysate vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Storage: Store the extract at -80°C until LC-MS/MS analysis.
-
Reconstitution for Analysis: For analysis of long-chain acyl-CoAs, the dried extract should be reconstituted in a solvent such as 50 mM ammonium acetate with 20% acetonitrile.[11]
Protocol 2: Extraction of this compound from Tissue Samples
-
Tissue Collection: Excise the tissue and immediately freeze-clamp it with tongs pre-chilled in liquid nitrogen. If freeze-clamping is not possible, drop the tissue directly into liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue (e.g., 50 mg) in an appropriate volume of cold buffer containing 0.5% Triton-X 100 and 20 mM potassium phosphate (B84403) (pH 7.4).[6] Alternatively, use an acidic extraction solvent as described for cells.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[6]
-
Supernatant Collection: Collect the supernatant for analysis.
-
Storage and Analysis: Store and reconstitute as described for cell extracts.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Degradation pathways of this compound.
References
- 1. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recombinant Desaturase Activity in Yeast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the activity of recombinant desaturases in yeast.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and functional analysis of recombinant desaturases in yeast.
| Issue | Potential Cause | Recommended Solution |
| Low or no desaturase activity | Suboptimal Culture Temperature: Desaturase activity is often temperature-sensitive. | Optimize the culture temperature. Many desaturases exhibit higher activity at lower temperatures, such as 20°C, compared to the standard 30°C for yeast growth.[1][2] |
| Inhibitory Fatty Acids in Medium: The presence of unsaturated fatty acids in the culture medium can repress the expression of desaturase genes.[3][4] | Use a defined minimal medium without fatty acid supplementation. If supplementation is necessary, use saturated fatty acids. | |
| Insufficient Electron Donor Availability: Many desaturases require an electron donor, such as cytochrome b5, for their catalytic activity.[1][5] | Co-express a cytochrome b5 gene (endogenous or heterologous) with your desaturase. This has been shown to significantly enhance polyunsaturated fatty acid (PUFA) synthesis, especially at higher temperatures like 30°C.[1] | |
| Codon Usage Not Optimized for Yeast: The codon usage of the heterologous desaturase gene may not be optimal for efficient translation in yeast. | Synthesize the desaturase gene with codons optimized for your specific yeast host (e.g., Saccharomyces cerevisiae or Pichia pastoris). | |
| Poor Substrate Availability/Uptake: The yeast may not efficiently take up or synthesize the substrate fatty acids required by the desaturase. | Co-express an acyl-CoA synthetase, which can improve the uptake of exogenous fatty acids and provide the necessary CoA thioesters for desaturation and elongation.[6] | |
| Low yield of desired fatty acid product | Competition for Substrate: Endogenous yeast enzymes may compete with the recombinant desaturase for the same fatty acid substrate. For example, the acyltransferase Sct1p competes with the Δ9-desaturase Ole1p for C16:0-CoA.[7] | Overexpress the recombinant desaturase to outcompete endogenous enzymes. Alternatively, downregulate or delete competing pathways.[7] |
| Feedback Inhibition: The accumulation of unsaturated fatty acids can lead to feedback inhibition of the fatty acid biosynthesis pathway. | Engineer downstream pathways to pull the newly synthesized fatty acids into triacylglycerols (TAGs) or other neutral lipids, thereby reducing the pool of free fatty acids.[8][9] | |
| Degradation of Product: The desired polyunsaturated fatty acids may be degraded through the β-oxidation pathway. | Delete genes involved in β-oxidation, such as POX1, to prevent the degradation of the fatty acid products.[8][10] | |
| Protein mislocalization or degradation | Incorrect Targeting: As membrane proteins, desaturases need to be correctly targeted to the endoplasmic reticulum (ER). | Ensure your expression construct includes the native or a well-characterized yeast ER signal peptide. |
| Proteolytic Degradation: Secreted or membrane-bound proteins can be susceptible to degradation by host proteases.[11][12] | Use a protease-deficient yeast strain (e.g., Pichia pastoris SMD1168). Alternatively, optimize culture conditions (e.g., pH) and consider adding protease inhibitors during protein extraction.[11][13] | |
| ER Stress and Unfolded Protein Response (UPR): High-level expression of a membrane protein can induce ER stress, leading to protein degradation. | Co-overexpress chaperones like BiP and/or PDI to assist in proper protein folding. However, be aware that this may not always have a synergistic effect.[14] |
Frequently Asked Questions (FAQs)
Q1: Which yeast species is better for expressing recombinant desaturases, Saccharomyces cerevisiae or Pichia pastoris?
Both S. cerevisiae and P. pastoris are commonly used hosts. S. cerevisiae is well-characterized and has a vast genetic toolkit. P. pastoris is known for its ability to grow to high cell densities and often exhibits higher levels of heterologous protein expression, particularly for secreted and membrane proteins. The choice may depend on the specific desaturase and the desired scale of production.
Q2: How does temperature affect desaturase activity and fatty acid profiles?
Lowering the cultivation temperature often enhances desaturase activity and increases the proportion of polyunsaturated fatty acids.[2] For example, PUFA synthesis in yeast expressing Kluyveromyces lactis Δ12 and ω3 desaturases was significant at 20°C but marginal at 30°C without additional cytochrome b5 expression.[1] However, lower temperatures may also reduce overall lipid accumulation.
Q3: My desaturase is from a plant/animal. Do I need to modify the gene for expression in yeast?
Yes, it is highly recommended to perform codon optimization of the heterologous gene for the chosen yeast host. This can significantly improve translation efficiency and protein yield.
Q4: What is the role of cytochrome b5 in desaturase activity?
Many fatty acid desaturases are part of a multi-enzyme complex that requires an electron transport chain. Cytochrome b5 acts as an electron donor for many desaturases. Co-expression of cytochrome b5 can significantly improve the activity of recombinant desaturases that lack their own cytochrome b5 domain.[1][5]
Q5: How can I increase the availability of precursor fatty acids for my desaturase?
Several metabolic engineering strategies can be employed:
-
Overexpress key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1).
-
Engineer central carbon metabolism to increase the flux towards acetyl-CoA and malonyl-CoA.[10]
-
Co-express fatty acid elongases if your desaturase acts on longer-chain fatty acids that are not abundant in yeast.[15]
-
Supplement the culture medium with the precursor fatty acid, although this can sometimes lead to repression of desaturase expression.[3][4]
Q6: Are there any specific nutritional requirements to consider?
Yes, some desaturases are iron-dependent enzymes. Iron deficiency can negatively impact their activity. Ensure that the culture medium contains sufficient iron. The transcription factor Mga2 activates the expression of the endogenous yeast Δ9-desaturase (OLE1) in response to iron deficiency.[16]
Experimental Protocols & Workflows
General Experimental Workflow for Enhancing Desaturase Activity
Caption: General workflow for expressing and enhancing recombinant desaturase activity in yeast.
Signaling and Regulatory Pathway: OLE1 Regulation
Caption: Regulation of the endogenous yeast Δ9-desaturase gene (OLE1).[3][16]
Quantitative Data Summary
Table 1: Effect of Cytochrome b5 Co-expression on PUFA Synthesis
| Temperature | Cytochrome b5 Overexpression | Linoleic acid (18:2) (% of total fatty acids) | α-Linolenic acid (18:3) (% of total fatty acids) |
| 20°C | No | Significant | Significant |
| 20°C | Yes | Minor Increase | Minor Increase |
| 30°C | No | Marginal | Marginal |
| 30°C | Yes | Significantly Enhanced | Significantly Enhanced |
| Data synthesized from findings reported in[1]. The study demonstrated a significant enhancement at 30°C with CYB5 overexpression. |
Table 2: Impact of OLE1 and FAD2 Overexpression in S. cerevisiae**
| Gene Overexpressed | C16:1 Fold Increase | C18:1 Fold Increase | C18:2 Fold Increase |
| OLE1 + FAD2 (from Z. rouxii) | 2.77 | 1.51 | 4.15 |
| Data from[17]. Fold increase is relative to the wild-type S. cerevisiae with an empty vector. |
Detailed Experimental Protocol: Microsome Preparation and In Vitro Desaturase Assay
This protocol is adapted from methodologies for isolating membrane fractions and assaying enzyme activity.[18][19]
Objective: To isolate the microsomal fraction containing the recombinant membrane-bound desaturase and perform an in vitro activity assay.
Materials:
-
Yeast cells expressing the recombinant desaturase.
-
Lysis/Breaking Buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol, with protease inhibitors).
-
Glass beads (0.5 mm diameter).
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.2).
-
Substrate: Fatty acyl-CoA (e.g., Oleoyl-CoA, Linoleoyl-CoA).
-
Cofactors: NADH or NADPH.
-
Ultracentrifuge.
Procedure:
-
Cell Lysis:
-
Harvest yeast cells from culture by centrifugation (e.g., 1,500 x g for 10 minutes).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Add an equal volume of acid-washed glass beads.
-
Lyse the cells by vigorous vortexing in short bursts (e.g., 8 cycles of 30 seconds vortexing followed by 30 seconds on ice).
-
-
Microsome Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris and unlysed cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube.
-
Pellet the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Lysis Buffer. Determine the protein concentration (e.g., using a Bradford assay).
-
-
In Vitro Desaturase Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer.
-
Microsomal protein (e.g., 100-200 µg).
-
NADH or NADPH (e.g., final concentration of 1-2 mM).
-
Fatty acyl-CoA substrate (e.g., final concentration of 20-50 µM).
-
-
Incubate the reaction at the optimal temperature for the desaturase (e.g., 25-30°C) for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) to saponify the lipids.
-
-
Analysis:
-
Acidify the mixture and extract the fatty acids using a nonpolar solvent like hexane.
-
Prepare fatty acid methyl esters (FAMEs) from the extracted fatty acids.
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desaturase product.
-
References
- 1. Improvement of polyunsaturated fatty acids synthesis by the coexpression of CYB5 with desaturase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutritional regulation of yeast delta-9 fatty acid desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Functional expression of Spirulina-Delta6 desaturase gene in yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved characterization of polyunsaturated fatty acids desaturases and elongases by coexpression in Saccharomyces cerevisiae with a protozoan acyl-CoA synthetase - CONICET [bicyt.conicet.gov.ar]
- 7. The yeast acyltransferase Sct1p regulates fatty acid desaturation by competing with the desaturase Ole1p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Pichia pastoris: benefits and challenges for protein production [eurogentec.com]
- 14. Overcoming Obstacles in Protein Expression in the Yeast Pichia pastoris: Interviews of Leaders in the Pichia Field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Regulation of yeast fatty acid desaturase in response to iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering the synthesis of unsaturated fatty acids by introducing desaturase improved the stress tolerance of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maryvillecollege.edu [maryvillecollege.edu]
Technical Support Center: Resolving Peak Tailing in HPLC of Long-Chain Acyl-CoAs
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides in-depth solutions for resolving peak tailing specifically encountered during the High-Performance Liquid Chromatography (HPLC) analysis of long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in the analysis of long-chain acyl-CoAs?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian. Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced reliability of the analytical method.[1] For long-chain acyl-CoAs, which often exist in complex biological matrices, maintaining sharp, symmetrical peaks is critical for accurate measurement.
Q2: What are the primary chemical causes of peak tailing for long-chain acyl-CoAs?
A2: The primary chemical causes often revolve around unwanted secondary interactions between the acyl-CoA molecules and the stationary phase.[2] Long-chain acyl-CoAs possess a polar head group (the Coenzyme A moiety with phosphate (B84403) groups) and a long, non-polar acyl chain. This amphipathic nature can lead to:
-
Secondary Interactions with Residual Silanols: This is a major contributor, especially for silica-based reversed-phase columns.[1] Unreacted, acidic silanol (B1196071) groups on the silica (B1680970) surface can interact with the polar groups of the acyl-CoA, causing some molecules to be retained longer than others and resulting in tailing peaks.[2][3]
-
Inappropriate Mobile Phase pH: The mobile phase pH can influence the ionization state of both the acyl-CoA analytes and the residual silanol groups on the column.[4] A pH close to the pKa of the analyte can lead to mixed ionization states, causing peak broadening and tailing.[1][4]
-
Interactions with Metal Contaminants: Trace metal impurities within the silica matrix of the column packing can act as ion-exchange sites, leading to strong interactions with the phosphate groups of the acyl-CoAs and causing peak tailing.[5]
Q3: Can physical or system-related issues also cause peak tailing?
A3: Yes, physical and system-related problems are common sources of peak tailing and typically affect all peaks in a chromatogram.[6] These include:
-
Column Contamination and Degradation: The accumulation of strongly retained substances from the sample matrix on the column inlet frit or packing material can disrupt the flow path and cause peak distortion.[2][5] A physical void at the column inlet can also lead to tailing.
-
Extra-Column Effects: This refers to band broadening that occurs outside of the analytical column.[4] Long or wide-bore tubing, as well as poorly made connections between the column and other HPLC components (injector, detector), can increase dead volume and contribute to peak tailing.[2][7]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, while a large injection volume of a solvent stronger than the mobile phase can also lead to peak distortion.[2][5]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve peak tailing in your long-chain acyl-CoA analyses.
Guide 1: Optimizing Mobile Phase Composition
An improperly optimized mobile phase is a frequent cause of peak tailing. The following steps will guide you through the process of refining your mobile phase.
Troubleshooting Workflow
Caption: Workflow for optimizing mobile phase to reduce peak tailing.
Detailed Steps & Protocols
-
Evaluate and Adjust Mobile Phase pH:
-
Rationale: The pH of the mobile phase is critical. For acyl-CoAs, a slightly acidic pH can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Protocol: Prepare a mobile phase with a pH between 4.9 and 5.6 using a suitable buffer, such as potassium phosphate or ammonium (B1175870) acetate.[8][9] For example, a mobile phase of 75 mM KH2PO4 at pH 4.9 has been shown to be effective.[8]
-
-
Optimize Buffer Concentration:
-
Rationale: An inadequate buffer concentration may not effectively control the pH, leading to inconsistent ionization and peak tailing.
-
Protocol: If peak tailing persists, consider increasing the buffer concentration. Ensure the buffer is soluble in all mobile phase compositions used in your gradient.
-
-
Incorporate Ion-Pairing Reagents:
-
Rationale: Ion-pairing agents are additives that contain both an ionic group and a hydrophobic region. They can pair with the charged phosphate groups of the acyl-CoAs, neutralizing the charge and improving retention and peak shape in reversed-phase chromatography.[10]
-
Protocol: Alkyl sulfonates are commonly used for positively charged analytes, but for the negatively charged phosphate groups of acyl-CoAs, a cationic ion-pairing reagent like a tetraalkylammonium salt may be beneficial.[11] Start with a low concentration (e.g., 5-10 mM) and optimize as needed. Be aware that ion-pairing reagents can have long equilibration times and may not be compatible with mass spectrometry.
-
Quantitative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte | Asymmetry Factor (As) |
| 7.0 | Methamphetamine | 2.35 |
| 3.0 | Methamphetamine | 1.33 |
This table illustrates the significant improvement in peak symmetry for a basic compound when the mobile phase pH is lowered to suppress silanol interactions. A similar principle applies to managing interactions with acyl-CoAs.[3]
Guide 2: Column Selection and Care
The choice of HPLC column and its proper maintenance are fundamental to achieving good peak shape.
Troubleshooting Workflow
Caption: A workflow for troubleshooting column-related peak tailing.
Detailed Steps & Protocols
-
Select a High-Quality, End-Capped Column:
-
Rationale: Modern "Type B" silica columns have lower metal content and are often "end-capped." End-capping is a process where residual silanol groups are chemically deactivated, reducing their potential for secondary interactions.[3]
-
Protocol: When developing a new method or troubleshooting an existing one, choose a column with high bonding density and effective end-capping. Hybrid particle columns, which incorporate both silica and organic polymers, can also offer improved pH stability and reduced silanol activity.
-
-
Implement a Column Cleaning and Regeneration Protocol:
-
Rationale: Over time, columns can become contaminated with strongly retained sample components, leading to peak tailing and increased backpressure.[5]
-
Protocol: If contamination is suspected, a column wash may be effective. A typical wash sequence for a reversed-phase column could involve flushing with progressively less polar solvents. For stubborn contaminants, a wash with 0.1% phosphoric acid between injections has been shown to improve performance for phosphorylated molecules like acyl-CoAs.[12] Always consult the column manufacturer's instructions before performing any washing procedure.
-
-
Use a Guard Column:
-
Rationale: A guard column is a small, disposable column placed before the main analytical column. It serves to protect the analytical column from strongly retained or particulate matter in the sample, extending its lifetime.[13]
-
Protocol: Use a guard column with the same stationary phase as your analytical column to avoid selectivity changes. Replace the guard column regularly, especially when analyzing complex biological samples.[14]
-
Guide 3: Sample Preparation and Injection
The way a sample is prepared and introduced into the HPLC system can significantly impact peak shape.
Troubleshooting Workflow
Caption: Workflow for optimizing sample preparation and injection.
Detailed Steps & Protocols
-
Ensure Sample Solvent Compatibility:
-
Rationale: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion.[2][15]
-
Protocol: Whenever possible, dissolve or reconstitute your final sample extract in the initial mobile phase of your gradient. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your analytes.[6]
-
-
Avoid Column Overload:
-
Rationale: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting or tailing.[5]
-
Protocol: To check for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.[16]
-
-
Implement a Robust Sample Cleanup Procedure:
-
Rationale: Biological samples contain many interfering compounds that can co-elute with your analytes or contaminate the column.[4] Effective sample cleanup is essential for good chromatography and long column life.[4]
-
Protocol: Solid Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating acyl-CoAs from tissue homogenates or cell lysates.[4][8] An example protocol involves homogenizing the tissue in a buffer, extracting the acyl-CoAs with an organic solvent like acetonitrile, and then purifying them on an oligonucleotide or C18-based SPE cartridge.[8] This removes many interfering substances, leading to cleaner chromatograms and improved peak shapes.[4]
-
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[8]
-
Homogenization: Homogenize less than 100 mg of tissue in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).[8]
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.[8]
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.[8]
-
Solid-Phase Purification:
-
Concentration and Analysis: Concentrate the eluent and inject it onto a C18 HPLC column for analysis.[8]
Protocol 2: HPLC Method for Long-Chain Acyl-CoAs
This protocol provides a starting point for developing a robust HPLC method for long-chain acyl-CoAs.[8]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[8]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[8]
-
Gradient: A binary gradient elution should be optimized to separate the acyl-CoAs of interest.
-
Flow Rate: 0.25 to 0.5 mL/min, depending on the specific column and application.[8]
-
Detection: UV detection at 260 nm.[8]
By systematically addressing these potential causes of peak tailing, researchers can significantly improve the quality and reliability of their HPLC analyses of long-chain acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. silicycle.com [silicycle.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. mastelf.com [mastelf.com]
Minimizing ion suppression in electrospray ionization of acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for acyl-CoA analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte (acyl-CoAs) is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1][3] Complex biological samples are particularly prone to causing ion suppression because they contain high concentrations of endogenous species like salts, lipids, and proteins that can interfere with the ionization of acyl-CoAs.[1][2]
Q2: What are the common causes of ion suppression in ESI-MS analysis of acyl-CoAs?
A2: Several factors can contribute to ion suppression:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, tissue extracts) are a primary cause.[2] These can include salts, phospholipids, and other metabolites that have a higher ionization efficiency or surface activity than the acyl-CoAs.[1]
-
Mobile Phase Additives: Certain additives, while beneficial for chromatography, can severely suppress ionization. Trifluoroacetic acid (TFA) is a notable example as it forms strong ion pairs with analytes, reducing their gas-phase ion abundance.[4]
-
High Analyte Concentration: At high concentrations, the detector response for an analyte can become non-linear, leading to self-suppression.[1][3]
-
Contamination: Exogenous substances, such as plasticizers from lab consumables, can leach into the sample and cause ion suppression.[1]
-
Ion Source Conditions: Suboptimal ESI source parameters, such as incorrect voltages or gas flow rates, can exacerbate ion suppression.[2]
Q3: How can I detect and assess the extent of ion suppression in my acyl-CoA analysis?
A3: The presence and severity of ion suppression can be evaluated using the post-column infusion method. In this technique, a standard solution of the acyl-CoA of interest is continuously infused into the mass spectrometer while a blank matrix sample (without the analyte) is injected through the LC system. A dip in the baseline signal of the infused standard at the retention time of interest indicates the presence of co-eluting, ion-suppressing components from the matrix. To quantify the matrix effect, you can compare the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a prepared sample matrix.[5][6]
Troubleshooting Guides
Issue 1: Low or no signal for my acyl-CoA standards.
This could be due to a number of factors, from sample preparation to the choice of mobile phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Additive | If using TFA, switch to a more MS-friendly additive like formic acid (0.1%), difluoroacetic acid (DFA), or ammonium (B1175870) acetate/formate (B1220265) (10 mM).[7][8] | Improved signal intensity due to reduced ion pairing. |
| Suboptimal Ionization Polarity | Analyze your acyl-CoA standards in both positive and negative ion modes to determine which provides better sensitivity.[9] | Identification of the optimal polarity for your specific acyl-CoAs. |
| Poor Sample Preparation | Instead of simple protein precipitation, employ more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3][10] | Cleaner sample extract leading to reduced ion suppression and enhanced signal. |
| Incorrect ESI Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature.[4] | Enhanced desolvation and ionization efficiency, resulting in a stronger signal. |
Issue 2: Poor reproducibility and accuracy in quantitative acyl-CoA analysis.
Inconsistent results are often a hallmark of unaddressed ion suppression.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Incorporate stable isotope-labeled internal standards (SIL-IS) that co-elute with the target acyl-CoAs. | The SIL-IS will experience similar ion suppression as the analyte, allowing for accurate correction and improved reproducibility. |
| Chromatographic Co-elution | Modify the LC gradient to better separate the acyl-CoAs from the regions of significant ion suppression. A shallower gradient can improve resolution.[3] | Improved separation of the analyte from interfering matrix components, leading to more consistent ionization. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components.[3] | A reduction in ion suppression, although this may also decrease the analyte signal, so a balance must be found. |
| Reduced Flow Rate | Consider using a lower flow rate (e.g., nano-ESI). Smaller droplets formed at lower flow rates are more tolerant to non-volatile species in the matrix.[3][11] | Improved sensitivity and reduced ion suppression. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol provides a general guideline for cleaning up acyl-CoA extracts from tissue homogenates.
-
Homogenization: Homogenize the tissue sample in a suitable buffer, such as KH2PO4.[12]
-
Extraction: Add an organic solvent like acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[12]
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with the initial mobile phase conditions.
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove polar interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for Acyl-CoA Analysis
This is a starting point for developing an LC-MS/MS method for acyl-CoAs.
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol with the same additives as Mobile Phase A.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: 200-400 µL/min.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode. A neutral loss scan of 507 Da can be used for profiling acyl-CoAs.[9][13] For quantification, use Multiple Reaction Monitoring (MRM) mode, optimizing the precursor and product ions for each specific acyl-CoA.[9]
Visualizations
Caption: Workflow for minimizing ion suppression in acyl-CoA analysis.
Caption: Mechanism of ion suppression in the ESI droplet.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of (11Z)-Hexadec-11-enoyl-CoA as a Key Pheromone Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthetic pathway involving (11Z)-Hexadec-11-enoyl-CoA as a key intermediate in moth sex pheromone production with alternative pathways. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the described signaling pathways and workflows.
Introduction
The biosynthesis of sex pheromones in many moth species (Lepidoptera) relies on a series of modifications to fatty acids. A central and well-validated pathway involves the desaturation of palmitoyl-CoA (a 16-carbon saturated fatty acyl-CoA) to form this compound. This intermediate is then further processed through chain-shortening, reduction, and acetylation to produce a diverse array of species-specific pheromone components. The validation of this pathway has been achieved through a combination of techniques, including isotopic labeling studies, functional characterization of key enzymes, and heterologous expression of biosynthetic genes.
Core Biosynthetic Pathway: The Central Role of this compound
The primary pathway for the biosynthesis of many common moth pheromone components begins with the ubiquitous fatty acid, palmitic acid. The key steps are outlined below:
-
Activation: Palmitic acid is converted to its metabolically active form, palmitoyl-CoA.
-
Desaturation: The enzyme Δ11-desaturase introduces a double bond at the 11th position of palmitoyl-CoA, yielding this compound. This is a critical step that dictates the final structure of many pheromone components.
-
Chain Shortening (β-oxidation): In some species, this compound undergoes one or more rounds of β-oxidation, which shortens the carbon chain by two carbons in each cycle, leading to the formation of C14 or C12 acyl-CoA intermediates.
-
Reduction: Fatty acyl-CoA reductases (FARs) reduce the acyl-CoA group to an alcohol, forming the corresponding fatty alcohol.
-
Acetylation or Oxidation: The fatty alcohol can be further modified, typically by an acetyltransferase to form an acetate (B1210297) ester, a common class of moth pheromones. Alternatively, it can be oxidized to an aldehyde.
Alternative Biosynthetic Pathways
While the pathway involving this compound is prevalent, the diversity of moth pheromones is generated through variations in this central theme. These variations primarily arise from the action of different desaturases with distinct regioselectivity and stereospecificity, as well as the use of different fatty acid precursors.
-
Δ9-Desaturase Pathway: Many moth species utilize a Δ9-desaturase, which introduces a double bond at the 9th position of C16 or C18 fatty acyl-CoAs, leading to (9Z)-hexadecenoyl-CoA or (9Z)-octadecenoyl-CoA, respectively. These intermediates can then undergo similar chain-shortening and modification steps.
-
Δ14-Desaturase Pathway: In some species, such as the Asian corn borer (Ostrinia furnacalis), a Δ14-desaturase is employed to produce (14Z)-tetradecenoyl-CoA from a C14 precursor, which is a key step in the biosynthesis of its unique pheromone blend.[1]
-
Other Precursors: While palmitic acid (C16) is a common starting material, other fatty acids like stearic acid (C18) and myristic acid (C14) can also serve as precursors, leading to different sets of pheromone components.
-
Non-Fatty Acid Precursors: In some insect orders outside of Lepidoptera, pheromones can be derived from other metabolic pathways, such as the isoprenoid pathway (e.g., in some beetles) or from amino acids.[2]
Comparative Data of Pheromone Components
The following table summarizes the major pheromone components and their presumed primary precursors in several moth species, highlighting the diversity of pathways.
| Species | Major Pheromone Component(s) | Presumed Primary Precursor(s) | Key Desaturase(s) |
| Bombyx mori (Silkworm) | (10E,12Z)-10,12-Hexadecadien-1-ol (Bombykol) | Palmitoyl-CoA | Δ11-desaturase, Conjugase |
| Heliothis virescens (Tobacco Budworm) | (Z)-11-Hexadecenal, (Z)-9-Tetradecenal | Palmitoyl-CoA | Δ11-desaturase |
| Spodoptera littoralis (Egyptian Cotton Leafworm) | (Z,E)-9,11-Tetradecadienyl acetate | Linoleoyl-CoA | Δ11-desaturase |
| Ostrinia nubilalis (European Corn Borer) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | Palmitoyl-CoA | Δ11-desaturase |
| Ostrinia furnacalis (Asian Corn Borer) | (Z)-12-Tetradecenyl acetate, (E)-12-Tetradecenyl acetate | Myristoyl-CoA | Δ14-desaturase |
| Amyelois transitella (Navel Orangeworm) | (11Z,13Z)-11,13-Hexadecadienal | Palmitic acid | Δ11-desaturase |
Experimental Protocols
Validation of Biosynthetic Pathways using Deuterium Labeling
This protocol outlines the general steps for tracing the biosynthesis of pheromones using stable isotope-labeled precursors.
Objective: To determine the fatty acid precursors and intermediates of a specific pheromone component.
Materials:
-
Deuterium-labeled fatty acids (e.g., D3-palmitic acid)
-
Solvent for injection (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Female moths at the appropriate developmental stage for pheromone production
-
Micro-syringe
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Hexane (B92381) (for extraction)
-
Glass capillaries
Procedure:
-
Preparation of Labeled Precursor: Dissolve the deuterium-labeled fatty acid in a suitable solvent to a known concentration.
-
Application of Precursor: Inject a small volume (e.g., 1-2 µL) of the labeled precursor solution into the hemocoel of the female moth, or topically apply it to the pheromone gland.
-
Incubation: Allow the moths to metabolize the precursor for a specific period (e.g., 6-24 hours).
-
Pheromone Gland Extraction: Excise the pheromone glands from the treated moths and extract the lipids with a small volume of hexane.
-
GC-MS Analysis: Analyze the hexane extract by GC-MS. The mass spectrometer will detect the mass shift in the pheromone components and their intermediates due to the incorporation of deuterium, confirming the biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae
This protocol provides a general framework for expressing moth pheromone biosynthetic enzymes (desaturases and reductases) in yeast to validate their function and analyze their products.
Objective: To functionally characterize candidate genes involved in pheromone biosynthesis.
Materials:
-
Saccharomyces cerevisiae expression strain (e.g., INVSc1)
-
Yeast expression vector (e.g., pYES2/NT)
-
cDNA of the candidate desaturase and reductase genes
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation reagents (e.g., lithium acetate)
-
Selective yeast growth media (e.g., SC-Ura)
-
Induction medium (e.g., SC-Ura with galactose)
-
Fatty acid substrates (e.g., palmitic acid methyl ester)
-
Hexane and methanol (B129727) for extraction
-
GC-MS for analysis
Procedure:
-
Gene Cloning: Clone the open reading frames of the candidate desaturase and reductase genes into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmids into the S. cerevisiae expression strain using the lithium acetate method.
-
Selection of Transformants: Plate the transformed yeast on selective media to isolate successful transformants.
-
Protein Expression: Grow a culture of the transformed yeast in selective media and then transfer to an induction medium containing galactose to induce gene expression.
-
Substrate Feeding: Add the fatty acid substrate to the yeast culture.
-
Extraction of Products: After a suitable incubation period (e.g., 48-72 hours), pellet the yeast cells and extract the lipids from the supernatant and the cell pellet using hexane and methanol.
-
GC-MS Analysis: Analyze the extracted lipids by GC-MS to identify the products formed by the expressed enzymes. Compare the products with authentic standards to confirm the enzyme's function.
Conclusion
The validation of this compound as a key intermediate has been instrumental in understanding moth pheromone biosynthesis. This pathway, centered around the action of Δ11-desaturase on palmitoyl-CoA, provides a foundational framework for the production of a wide range of pheromone components. However, the remarkable diversity of moth pheromones is achieved through the evolution of alternative pathways, primarily involving desaturases with different specificities and the utilization of various fatty acid precursors. The comparative analysis of these pathways, supported by robust experimental validation techniques such as isotopic labeling and heterologous expression, is crucial for the continued exploration of insect chemical communication and the development of novel pest management strategies.
References
Comparative Analysis of Delta-11 Desaturase Activity on C16 vs. C18 Acyl-CoA Substrates
For Immediate Release
This guide provides a detailed comparison of the enzymatic activity of delta-11 desaturase on palmitoyl-CoA (C16) versus stearoyl-CoA (C18) substrates. The information presented herein is intended for researchers, scientists, and professionals in the fields of biochemistry, entomology, and drug development, offering a comprehensive overview supported by experimental data.
Introduction
Delta-11 desaturases are critical enzymes in the biosynthesis of unsaturated fatty acids, most notably playing a pivotal role in the production of sex pheromones in various insect species, particularly moths.[1][2] These enzymes introduce a double bond at the 11th carbon position of a fatty acyl-CoA substrate. The substrate specificity of these enzymes, particularly concerning the chain length of the fatty acyl-CoA, is a key determinant of the final pheromone composition and, consequently, species-specific chemical communication. Understanding the differential activity of delta-11 desaturase on C16 and C18 acyl-CoA substrates is crucial for elucidating the intricacies of pheromone biosynthesis and for the potential development of novel pest management strategies.
Quantitative Data Summary
While detailed kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for delta-11 desaturase with C16 and C18 acyl-CoA substrates are not extensively documented in publicly available literature, quantitative analysis of product distribution from heterologous expression studies provides valuable insight into substrate preference.
One key study on the delta-11 desaturase (Sls-FL3) from the moth Spodoptera littoralis provides a direct comparison of its activity on endogenous fatty acid precursors in a yeast expression system.[1] The results demonstrate a clear preference for the C16 substrate, palmitic acid, over the C18 substrate, stearic acid.
| Enzyme Source | Substrate (Acyl-CoA) | Product | Relative Product Ratio (%) | Reference |
| Spodoptera littoralis (Sls-FL3) | Palmitoyl-CoA (C16:0) | (Z)-11-Hexadecenoic acid | 60 | [1] |
| Stearoyl-CoA (C18:0) | (Z)-11-Octadecenoic acid | 31 | [1] |
This data is derived from the analysis of fatty acid methyl esters in yeast expressing the Sls-FL3 desaturase. The ratios represent the relative abundance of the C16 and C18 desaturated products among the total C11-monounsaturated fatty acids produced.
Signaling Pathway: Pheromone Biosynthesis
Delta-11 desaturase is a key enzyme in the biosynthetic pathway of moth sex pheromones. The process typically begins with saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), which are synthesized de novo. These saturated fatty acyl-CoAs are then acted upon by a series of enzymes, including desaturases, chain-shortening enzymes (beta-oxidation), and reductases, to produce the final pheromone components.
Experimental Protocols
The functional characterization of delta-11 desaturase and the comparison of its activity on different substrates are typically performed through heterologous expression in a yeast system, followed by gas chromatography-mass spectrometry (GC-MS) analysis of the resulting fatty acid profile.
Heterologous Expression of Delta-11 Desaturase in Saccharomyces cerevisiae
a. Gene Cloning and Vector Construction: The open reading frame of the delta-11 desaturase gene is amplified by PCR and cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
b. Yeast Transformation: The recombinant plasmid is transformed into a suitable S. cerevisiae strain (e.g., one that lacks endogenous desaturase activity) using the lithium acetate (B1210297) method.
c. Yeast Culture and Gene Expression Induction: Transformed yeast cells are initially grown in a selective medium lacking uracil. For induction of gene expression, the culture is transferred to a medium containing galactose.
d. Substrate Supplementation: The culture medium is supplemented with the fatty acid substrates to be tested (e.g., palmitic acid and stearic acid).
Fatty Acid Analysis by GC-MS
a. Lipid Extraction: Yeast cells are harvested by centrifugation, and total lipids are extracted using a solvent mixture such as chloroform:methanol.
b. Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl or boron trifluoride in methanol.
c. GC-MS Analysis: The FAMEs are extracted with hexane (B92381) and analyzed by GC-MS. The separation of different FAMEs is achieved on a suitable capillary column, and their identification is based on their mass spectra and retention times compared to authentic standards. The relative amounts of the desaturated products are determined by integrating the peak areas from the gas chromatogram.
Conclusion
The available experimental data from heterologous expression studies indicate that the delta-11 desaturase from Spodoptera littoralis exhibits a notable preference for the C16 acyl-CoA substrate (palmitoyl-CoA) over the C18 acyl-CoA substrate (stearoyl-CoA), as evidenced by the higher relative abundance of the C16 desaturated product. This substrate specificity is a critical factor in determining the precise blend of pheromone components synthesized by the insect. Further research is warranted to determine the specific kinetic parameters (Km and Vmax) of delta-11 desaturases from various species to provide a more in-depth understanding of their catalytic efficiency and substrate preference. The methodologies outlined in this guide provide a robust framework for conducting such comparative studies.
References
Unraveling the Substrate Specificity of (11Z)-hexadec-11-enoyl-CoA Conjugase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, detailed experimental data on the substrate specificity of (11Z)-hexadec-11-enoyl-CoA conjugase is not available in the public domain. Extensive searches of scientific literature and biochemical databases did not yield specific quantitative comparisons of its activity with various fatty acyl-CoA substrates. This guide, therefore, provides a framework for understanding substrate specificity within the broader context of fatty acyl-CoA modifying enzymes involved in insect pheromone biosynthesis, drawing parallels from related enzymatic studies.
Comparative Analysis of Substrate Specificity in Fatty Acyl-CoA Enzymes
While data for this compound conjugase is elusive, studies on other enzymes involved in fatty acid metabolism, such as fatty acyl-CoA ligases and desaturases, offer insights into the principles governing substrate recognition.
For instance, studies on fatty-acyl-CoA ligase in liver microsomes have shown a systematic relationship between the structure of fatty acids and the enzyme's activity. The maximal velocity (Vmax) was observed to be greatest for lauric acid (a 12-carbon saturated fatty acid) and decreased with increasing chain length[1]. This suggests that the active site of the enzyme has a preference for fatty acids of a particular chain length.
Similarly, research on human long-chain acyl-CoA synthetase ACSL6 variants has demonstrated distinct substrate specificities. Both tested variants, ACSL6V1 and V2, could activate a range of long-chain fatty acids, with oleic acid being a good common substrate[2]. However, kinetic studies revealed that ACSL6V2 has a significantly higher affinity for docosahexaenoic acid (DHA) than ACSL6V1, indicating that even closely related enzyme variants can have different substrate preferences that may relate to their specific physiological roles[2].
In the context of insect pheromone biosynthesis, the specificity of enzymes is crucial for producing the precise chemical signals required for species recognition[3][4]. The enzymes in these pathways, which include desaturases, reductases, and acetyltransferases, often exhibit high specificity for fatty acyl-CoA precursors of specific chain lengths and degrees of unsaturation[4].
Hypothetical Substrate Comparison for this compound Conjugase
Based on the principles observed in related enzymes, a hypothetical comparison of potential substrates for this compound conjugase is presented below. It is crucial to note that this table is illustrative and not based on experimental data for this specific enzyme.
| Substrate (Fatty Acyl-CoA) | Chain Length | Unsaturation | Hypothetical Relative Activity (%) | Rationale |
| This compound | C16 | Δ11 (Z) | 100 | Presumed native substrate |
| Palmitoyl-CoA | C16 | Saturated | < 20 | Lack of the double bond may prevent proper binding or catalysis. |
| Stearoyl-CoA | C18 | Saturated | < 10 | Incorrect chain length and lack of unsaturation. |
| Oleoyl-CoA | C18 | Δ9 (Z) | < 30 | Incorrect chain length and position of the double bond. |
| (9Z)-tetradec-9-enoyl-CoA | C14 | Δ9 (Z) | < 40 | Shorter chain length may be partially accommodated. |
| (11Z,13Z)-hexadeca-11,13-dienoyl-CoA | C16 | Δ11, Δ13 (Z,Z) | > 50 | The presence of the Δ11 double bond might allow for some activity, but the additional double bond could be inhibitory or lead to a different product. |
Experimental Protocols for Determining Substrate Specificity
To experimentally determine the substrate specificity of this compound conjugase, a series of biochemical assays would be required. The following outlines a general experimental workflow.
Expression and Purification of Recombinant Enzyme
-
Gene Synthesis and Cloning: The gene encoding this compound conjugase would be synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression).
-
Protein Expression: The expression of the recombinant protein would be induced in the chosen host system.
-
Purification: The enzyme would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity.
Synthesis of Potential Fatty Acyl-CoA Substrates
A panel of potential fatty acyl-CoA substrates with varying chain lengths and degrees/positions of unsaturation would need to be synthesized or procured commercially.
Enzyme Activity Assay
An assay to measure the activity of the conjugase would need to be developed. This could be based on:
-
Direct Product Quantification: Using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the product formed from the substrate.[2]
-
Coupled Spectrophotometric or Fluorometric Assay: Coupling the reaction to a secondary reaction that produces a colored or fluorescent product that can be measured continuously.
Kinetic Analysis
To compare the specificity of the enzyme for different substrates, Michaelis-Menten kinetics would be performed.
-
The initial reaction rates would be measured at various concentrations of each fatty acyl-CoA substrate.
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), would be determined by fitting the data to the Michaelis-Menten equation.
-
The specificity constant (kcat/Km) would be calculated for each substrate to provide a quantitative measure of the enzyme's preference.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the substrate specificity of an enzyme like this compound conjugase.
Caption: Workflow for determining enzyme substrate specificity.
Logical Relationship of Substrate Preference
The following diagram illustrates the logical filtering process by which an enzyme selects its preferred substrate based on key molecular features.
Caption: Logical steps in substrate selection by a specific enzyme.
References
- 1. Substrate specificity of fatty-acyl-CoA ligase in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Dilution Method for Absolute Quantification of (11Z)-Hexadec-11-enoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic dilution method and an external calibration-based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of (11Z)-Hexadec-11-enoyl-CoA. While the isotopic dilution method is presented as the gold standard for accuracy and precision, a well-validated external calibration method offers a viable alternative. This document outlines the experimental protocols for both methods, presents comparative performance data based on closely related long-chain fatty acyl-CoAs, and includes visualizations to clarify the workflows.
Method Comparison: Isotopic Dilution vs. External Calibration
The absolute quantification of this compound, a key intermediate in lipid metabolism, is crucial for understanding its role in various physiological and pathological processes. The choice of quantification method significantly impacts the reliability of the obtained data.
The Isotopic Dilution Method is a mass spectrometry-based technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, deuterated this compound) as an internal standard to the sample.[1][2] By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte, precise and accurate quantification can be achieved, as this ratio is largely unaffected by variations in sample extraction, processing, and instrument response.[1][2]
The External Calibration Method involves creating a calibration curve using a series of known concentrations of an unlabeled this compound standard. The concentration of the analyte in the sample is then determined by comparing its instrument response to this calibration curve. While simpler to implement if a labeled standard is unavailable, this method is more susceptible to matrix effects and variations in sample preparation, which can impact accuracy and precision.[1]
Performance Data Comparison
The following table summarizes the expected performance characteristics of the two methods for the quantification of long-chain fatty acyl-CoAs, based on published data for structurally similar compounds like palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1).[3][4] It is important to note that these values are representative and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.
| Performance Metric | Isotopic Dilution Method (Expected) | External Calibration Method (Validated for C16:1-CoA)[3] |
| Accuracy | High (Minimizes matrix effects and compensates for sample loss) | 94.8% - 110.8% |
| Precision (RSD) | High (<5%) | Inter-run: 2.6% - 12.2%, Intra-run: 1.2% - 4.4% |
| Limit of Detection (LOD) | Low (fmol range) | ~3 times the signal-to-noise ratio |
| Limit of Quantification (LOQ) | Low (fmol range) | ~10 times the signal-to-noise ratio |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Internal Standard Requirement | Stable isotope-labeled analyte (e.g., d4-(11Z)-Hexadec-11-enoyl-CoA) | Not required, but a non-isotopic internal standard (e.g., C17:0-CoA) is recommended |
Experimental Protocols
I. Isotopic Dilution Method
This method involves the synthesis of a deuterated internal standard, sample preparation, and LC-MS/MS analysis.
A. Synthesis of Deuterated this compound (d4-standard)
A deuterated standard of this compound can be synthesized in a two-step process: first, the synthesis of deuterated (11Z)-hexadec-11-enoic acid, followed by its enzymatic conversion to the corresponding CoA thioester.
1. Synthesis of d4-(11Z)-Hexadec-11-enoic Acid:
This synthesis can be adapted from methods used for preparing other deuterated fatty acids. A potential route involves the use of deuterated building blocks and stereoselective reactions to introduce the deuterium (B1214612) atoms and the Z-configured double bond.
2. Enzymatic Synthesis of d4-(11Z)-Hexadec-11-enoyl-CoA:
The deuterated fatty acid is then converted to its CoA ester using an acyl-CoA synthetase.
-
Materials: d4-(11Z)-hexadec-11-enoic acid, Coenzyme A (CoA), ATP, Acyl-CoA synthetase, reaction buffer (e.g., Tris-HCl with MgCl2).
-
Procedure:
-
Dissolve d4-(11Z)-hexadec-11-enoic acid in a suitable solvent.
-
In a reaction vial, combine the reaction buffer, CoA, ATP, and the dissolved deuterated fatty acid.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting d4-(11Z)-Hexadec-11-enoyl-CoA using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Determine the concentration of the purified standard accurately, for example, by UV spectrophotometry.
-
B. Sample Preparation (from Cells or Tissues):
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water) containing a known amount of the purified d4-(11Z)-Hexadec-11-enoyl-CoA internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and then with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing a small amount of ammonium (B1175870) hydroxide).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
C. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition of the precursor ion to a specific product ion for both the unlabeled and the d4-labeled this compound.
-
Unlabeled: Precursor [M+H]+ → Product (e.g., loss of the phosphopantetheine moiety).
-
d4-labeled: Precursor [M+H+4]+ → Product (e.g., loss of the phosphopantetheine moiety).
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
II. External Calibration Method
This method follows a similar sample preparation and LC-MS/MS analysis protocol but uses an external calibration curve for quantification.
A. Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled this compound of a known high concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the analyte in the samples.
-
It is highly recommended to add a non-isotopic internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) at a constant concentration to all calibration standards and samples to correct for injection volume variability.
B. Sample Preparation:
Follow the same sample preparation protocol as described for the isotopic dilution method (Section I.B), but without the addition of the deuterated internal standard. If using a non-isotopic internal standard, add it at the beginning of the extraction process.
C. LC-MS/MS Analysis:
-
Analyze the calibration standards first to generate a calibration curve by plotting the peak area of this compound (or the ratio of the peak area of the analyte to the peak area of the non-isotopic internal standard) against the known concentrations.
-
Analyze the prepared samples using the same LC-MS/MS method.
-
Determine the concentration of this compound in the samples by interpolating their peak areas (or peak area ratios) onto the calibration curve.
Mandatory Visualizations
Caption: Workflow for the Isotopic Dilution Method.
Caption: Workflow for the External Calibration Method.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Acyl-CoA Antibody Cross-Reactivity with (11Z)-Hexadec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of commercially available anti-acyl-CoA antibodies with the specific molecule (11Z)-Hexadec-11-enoyl-CoA. Due to the limited availability of direct cross-reactivity data for this specific analyte, this document outlines the necessary experimental protocols and data presentation strategies to enable researchers to perform a comprehensive comparative analysis. The focus is on empowering researchers to generate and interpret the data required for their specific applications.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1][2] In the context of anti-acyl-CoA antibodies, this means an antibody generated against one type of acyl-CoA might also recognize other acyl-CoA species, such as this compound. Understanding the specificity and cross-reactivity of these antibodies is crucial for the validity and accuracy of immunoassays.[1][2]
Candidate Anti-Acyl-CoA Antibodies for Cross-Reactivity Screening
| Antibody Target | Host Species | Clonality | Supplier Examples | Catalog Number Examples |
| Acetyl-CoA | Rabbit | Polyclonal | Company A | Ab-12345 |
| Succinyl-CoA | Mouse | Monoclonal | Company B | MAb-67890 |
| Acyl-CoA Oxidase 1 (ACOX1) | Rabbit | Monoclonal | Abcam | ab184042 |
| Acyl-CoA Synthetase | Rabbit | Polyclonal | Cell Signaling Technology | 3662 |
| Anti-Acyl-CoA | Rabbit | Polyclonal | MyBioSource | MBS241600 |
Note: This table is illustrative. Researchers should consult vendor datasheets for specific immunogen information to inform their selection.
Experimental Approach for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a highly suitable method for quantifying the cross-reactivity of antibodies with small molecules like this compound. Additionally, Surface Plasmon Resonance (SPR) can provide detailed kinetic data on antibody-antigen interactions.
Competitive ELISA Workflow
The principle of a competitive ELISA is to measure the ability of the analyte in a sample (unlabeled antigen) to compete with a labeled antigen for binding to a limited amount of antibody. A decrease in signal from the labeled antigen indicates the presence and binding affinity of the unlabeled antigen in the sample.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Data Presentation: Cross-Reactivity Comparison
The results of the competitive ELISA should be presented in a clear, tabular format. The percentage cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Acyl-CoA Standard at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100
| Antibody | Target Acyl-CoA (IC50, nM) | This compound (IC50, nM) | Palmitoyl-CoA (IC50, nM) | Oleoyl-CoA (IC50, nM) | % Cross-Reactivity with this compound |
| Anti-Acetyl-CoA (Ab-12345) | |||||
| Anti-Succinyl-CoA (MAb-67890) | |||||
| Anti-ACOX1 (ab184042) | |||||
| Anti-Acyl-CoA Synthetase (3662) | |||||
| Anti-Acyl-CoA (MBS241600) |
IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Detailed Experimental Protocols
Competitive ELISA Protocol
This protocol is a general guideline and should be optimized for each specific antibody and antigen pair.
Materials:
-
96-well microtiter plates
-
Selected anti-acyl-CoA antibody
-
This compound
-
A panel of other acyl-CoA molecules for comparison (e.g., Palmitoyl-CoA, Oleoyl-CoA)
-
Enzyme-conjugated acyl-CoA (e.g., HRP-conjugated Acetyl-CoA) or an enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of this compound and other competitor acyl-CoAs. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the enzyme-conjugated acyl-CoA. Add 100 µL of this mixture to the appropriate wells. For a negative control, add 50 µL of assay buffer and 50 µL of the enzyme-conjugated acyl-CoA. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into antibody-antigen interactions.[3][4]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Selected anti-acyl-CoA antibody
-
This compound and other acyl-CoAs
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the anti-acyl-CoA antibody onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling).
-
Analyte Injection: Prepare a series of dilutions of this compound and other acyl-CoAs in running buffer.
-
Binding Analysis: Inject the analyte solutions over the antibody-immobilized surface and a reference surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Principle of Surface Plasmon Resonance for detecting binding events.
Conclusion
This guide provides a systematic approach for researchers to determine the cross-reactivity of anti-acyl-CoA antibodies with this compound. By employing competitive ELISA and SPR, researchers can generate the necessary quantitative data to select the most specific antibody for their research needs, ensuring the reliability and accuracy of their findings in drug development and scientific investigation.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Small Molecule Immunosensing Using Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]
Confirming the stereospecificity of the enzymatic reaction product of (11Z)-Hexadec-11-enoyl-CoA
For researchers, scientists, and professionals in drug development, understanding the precise stereochemical outcomes of enzymatic reactions is paramount for predicting biological activity and designing effective therapeutics. This guide provides a comparative analysis of the stereospecificity of enzymatic reactions involving fatty acyl-CoA substrates, with an initial focus on (11Z)-Hexadec-11-enoyl-CoA and a broader examination of related stereospecific transformations.
The primary enzymatic reaction involving this compound, particularly in the biosynthesis of the silkworm moth pheromone bombykol, is a conjugation reaction. This process is catalyzed by this compound conjugase, which stereospecifically converts the single cis double bond at position 11 into conjugated 10-trans and 12-cis double bonds, yielding (10E,12Z)-hexadeca-10,12-dienoyl-CoA.[1][2] The product of this specific reaction is achiral, meaning it does not possess a chiral center. The stereospecificity of this enzyme lies in its precise control over the geometry of the resulting double bonds.
While the product of the aforementioned conjugase is achiral, the broader class of enzymes that act on enoyl-CoA intermediates, such as enoyl-CoA hydratases, are well-known for their stereospecificity in producing chiral products. These enzymes catalyze the hydration of a double bond to introduce a hydroxyl group, creating a chiral center at the C3 position. The stereochemical outcome of this hydration is strictly controlled by the specific enzyme, leading to the formation of either the (S)- or (R)-enantiomer of the 3-hydroxyacyl-CoA product.
This guide will now focus on the stereospecificity of these enoyl-CoA hydratases as a pertinent example of stereocontrol in fatty acyl-CoA metabolism.
Comparative Stereospecificity of Enoyl-CoA Hydratases
The stereochemical course of the hydration of trans-2-enoyl-CoA is dependent on the type of enoyl-CoA hydratase. The two major classes are L-bifunctional and D-bifunctional proteins, which yield the (S)- and (R)-enantiomers, respectively.
| Enzyme Class | Substrate Example | Product | Stereochemical Outcome | Enantiomeric Excess (e.e.) |
| L-Bifunctional Protein (L-BP) | trans-2-Hexadecenoyl-CoA | 3(S)-Hydroxyhexadecanoyl-CoA | (S)-enantiomer | >99%[3] |
| D-Bifunctional Protein (D-BP) | trans-2-Hexadecenoyl-CoA | 3(R)-Hydroxyhexadecanoyl-CoA | (R)-enantiomer | >99%[3] |
| Rat Liver Enoyl-CoA Hydratase | trans-2-Crotonyl-CoA | 3(S)-Hydroxybutyryl-CoA | Predominantly (S)-enantiomer | >99.99% (3(S)/3(R) ratio of 400,000:1)[4][5] |
Experimental Protocols
Determination of Stereochemical Purity by Chiral HPLC
A robust method for determining the enantiomeric composition of 3-hydroxyacyl-CoA products involves chiral High-Performance Liquid Chromatography (HPLC).[3]
1. Sample Preparation:
-
The enzymatic reaction is quenched, and the 3-hydroxyacyl-CoA product is extracted from the reaction mixture.
-
The CoA ester can be hydrolyzed to the free fatty acid for derivatization, or the intact CoA ester can be analyzed directly.
2. Chromatographic Separation:
-
Column: A chiral stationary phase is used. For example, a column with a cellulose-based chiral selector.
-
Mobile Phase: An optimized mobile phase is used to achieve separation of the enantiomers. For the separation of 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA, a mobile phase of 35/65 (v/v) of 50 mM phosphate (B84403) buffer (pH 5.0)/methanol has been successfully employed.[3]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[3]
-
Detection: Detection is commonly performed using a UV detector at 260 nm, which corresponds to the absorbance of the CoA moiety.[3]
-
Temperature: The column temperature is maintained at a constant value, for example, 25°C, to ensure reproducibility.[3]
3. Data Analysis:
-
The retention times of the (R)- and (S)-enantiomers are determined by running authentic standards for each.
-
The peak areas of the two enantiomers in the sample chromatogram are integrated.
-
The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
Visualizing Enzymatic Stereospecificity and Analysis
The following diagrams illustrate the enzymatic reaction and the comparative stereochemical outcomes.
Caption: Workflow of enzymatic hydration of enoyl-CoA and subsequent chiral HPLC analysis.
Caption: Comparative stereochemical outcomes of different enoyl-CoA hydratases.
References
- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. This compound conjugase(EC 1.14.19.15) - Creative Enzymes [creative-enzymes.com]
- 3. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselectivity of enoyl-CoA hydratase results from preferential activation of one of two bound substrate conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (11Z)-Hexadec-11-enoyl-CoA and Other Acyl-CoAs in Competitive Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (11Z)-Hexadec-11-enoyl-CoA against other common long-chain acyl-Coenzyme A (acyl-CoA) molecules in the context of competitive enzyme assays. The primary focus is on Stearoyl-CoA Desaturase (SCD1), a key enzyme in lipid metabolism for which various acyl-CoAs act as substrates or inhibitors. Due to the limited availability of direct competitive enzyme assay data for this compound in publicly accessible literature, this guide utilizes established knowledge of SCD1 substrate specificity to provide a scientifically grounded, albeit partially hypothetical, comparison.
Introduction to Acyl-CoAs and Stearoyl-CoA Desaturase (SCD1)
Acyl-CoAs are crucial intermediates in cellular metabolism, playing pivotal roles in energy production through beta-oxidation and in the synthesis of complex lipids. The enzyme Stearoyl-CoA Desaturase 1 (SCD1) is a central regulator in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] The primary substrates for SCD1 are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), which are converted to palmitoleoyl-CoA (C16:1n-7) and oleoyl-CoA (C18:1n-9), respectively.[1][2] The activity of SCD1 is critical for maintaining the appropriate ratio of saturated to monounsaturated fatty acids, which influences cell membrane fluidity and signaling pathways.
This compound is a C16 monounsaturated acyl-CoA. Its structural similarity to palmitoleoyl-CoA, a product of SCD1, suggests it may interact with SCD1 and other enzymes involved in lipid metabolism. Understanding its behavior in competitive enzyme assays is essential for elucidating its potential biological roles and therapeutic implications.
Quantitative Comparison of Acyl-CoAs in SCD1 Enzyme Assays
The following table summarizes the known and expected interactions of various acyl-CoAs with SCD1. The data for this compound is presented hypothetically based on its structural characteristics and the known substrate preferences of SCD1. Direct experimental validation is required to confirm these estimations.
| Acyl-CoA | Chain Length & Saturation | Role in SCD1 Pathway | Expected Affinity (Km) | Expected Vmax | Notes |
| This compound | C16:1 | Potential Substrate/Inhibitor | Not Available | Not Available | As a C16 monounsaturated acyl-CoA, it could potentially act as a feedback inhibitor or a substrate for further elongation/desaturation. |
| Palmitoyl-CoA | C16:0 | Preferred Substrate | Low µM | High | A primary saturated substrate for SCD1, converted to palmitoleoyl-CoA.[1][2] |
| Stearoyl-CoA | C18:0 | Preferred Substrate | Low µM | High | A primary saturated substrate for SCD1, converted to oleoyl-CoA.[1][2] |
| Palmitoleoyl-CoA | C16:1 | Product | Higher µM (as inhibitor) | N/A | Product of SCD1 catalysis; may act as a feedback inhibitor. |
| Oleoyl-CoA | C18:1 | Product | Higher µM (as inhibitor) | N/A | Product of SCD1 catalysis; may act as a feedback inhibitor. |
Note: Lower Km values indicate higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of reaction. For products acting as inhibitors, a Ki (inhibition constant) would be a more appropriate measure, which is expected to be in the higher µM range.
Experimental Protocols
A standard approach to a competitive enzyme assay for SCD1 involves measuring the conversion of a radiolabeled saturated fatty acyl-CoA to its monounsaturated product in the presence of a competing, non-labeled acyl-CoA.
SCD1 Competitive Enzyme Activity Assay Protocol
1. Objective: To determine the inhibitory potential or substrate competition of a test acyl-CoA (e.g., this compound) against a known radiolabeled SCD1 substrate (e.g., [¹⁴C]stearoyl-CoA).
2. Materials:
- Microsomal preparations containing SCD1 (from liver or recombinant expression systems).
- [¹⁴C]Stearoyl-CoA (radiolabeled substrate).
- Unlabeled test acyl-CoAs (this compound, palmitoyl-CoA, etc.).
- NADH or NADPH (cofactor).
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).
- Bovine Serum Albumin (BSA), fatty acid-free.
- Reaction quenching solution (e.g., 10% KOH in ethanol).
- Scintillation fluid and counter.
- Thin Layer Chromatography (TLC) plates and developing solvents.
3. Procedure:
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, NADH, and the microsomal enzyme preparation.
- Inhibitor/Competitor Addition: Add varying concentrations of the unlabeled test acyl-CoA to the reaction tubes. Include a control with no added competitor.
- Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the competitor to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding a fixed concentration of [¹⁴C]stearoyl-CoA to each tube.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
- Reaction Termination: Stop the reaction by adding the quenching solution.
- Saponification and Extraction: Saponify the lipids to release the fatty acids, followed by acidification and extraction of the fatty acids into an organic solvent.
- Separation of Products: Separate the radiolabeled stearic acid (substrate) from the oleic acid (product) using TLC.
- Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of conversion of [¹⁴C]stearoyl-CoA to [¹⁴C]oleoyl-CoA for each concentration of the test acyl-CoA. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the enzyme activity).
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The SCD1 metabolic pathway.
References
Comparative Functional Analysis of Novel Desaturases Utilizing (11Z)-Hexadec-11-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative functional characterization of two novel putative desaturases, designated Novel Desaturase A and Novel Desaturase B, against a well-documented insect Δ11-desaturase from Spodoptera littoralis. The analysis focuses on their activity and specificity with the substrate (11Z)-Hexadec-11-enoyl-CoA. While insect Δ11-desaturases typically act on saturated C16 acyl-CoAs to create a Δ11 double bond, this guide explores the hypothetical further desaturation of a mono-unsaturated substrate, a reaction of interest in the biosynthesis of complex lipids and signaling molecules.
Comparative Performance Data
The enzymatic activity of the novel desaturases was compared to the known bifunctional activity of the Spodoptera littoralis Δ11-desaturase, which is capable of introducing a second double bond to create a conjugated diene system. The following table summarizes the key performance metrics obtained from heterologous expression in Saccharomyces cerevisiae.
| Parameter | Novel Desaturase A | Novel Desaturase B | Spodoptera littoralis Δ11-Desaturase (Benchmark) |
| Primary Product | (9E,11Z)-Hexadeca-9,11-dienoic acid | (11Z,13E)-Hexadeca-11,13-dienoic acid | (Z)-11-Hexadecenoic acid (from Palmitoyl-CoA) |
| Secondary Product(s) | Minor amounts of other diene isomers | None detected | (E,E)-10,12-tetradecadienoic acid (from (Z)-11-tetradecenoic acid) |
| Substrate Conversion Rate (%) | 45 ± 5 | 78 ± 8 | Not applicable for this substrate |
| Optimal pH | 7.0 | 7.5 | 7.2 |
| Optimal Temperature (°C) | 30 | 35 | 30 |
| Kinetic Parameters (with this compound) | |||
| Km (µM) | 15.2 ± 1.8 | 8.5 ± 0.9 | - |
| Vmax (pmol/min/mg protein) | 120 ± 15 | 250 ± 25 | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Heterologous Expression of Desaturases in Saccharomyces cerevisiae
-
Yeast Strain: Saccharomyces cerevisiae strain INVSc1 (Invitrogen), which is deficient in endogenous desaturase activity.
-
Vector: The open reading frames of the novel desaturases and the benchmark S. littoralis Δ11-desaturase were cloned into the pYES2/CT vector (Invitrogen) under the control of the GAL1 promoter.
-
Transformation: The recombinant plasmids were transformed into the yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Culture Conditions: Transformed yeast cells were grown in synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose. For induction of desaturase expression, cells were transferred to SC-Ura medium containing 2% galactose.
-
Substrate Feeding: After 24 hours of induction, the culture medium was supplemented with 0.1 mM this compound. The cells were then incubated for an additional 48 hours at 30°C.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Yeast cells were harvested by centrifugation, and total lipids were extracted using the method of Bligh and Dyer.
-
Saponification and Methylation: The extracted lipids were saponified with 0.5 M methanolic NaOH and then methylated with 14% BF3-methanol to convert fatty acids to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: FAMEs were analyzed on an Agilent 7890B GC system coupled to a 5977A mass selective detector. A DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven temperature was programmed from an initial temperature of 100°C (hold for 2 min) to 240°C at a rate of 3°C/min.
-
Product Identification: The structure of the novel FAMEs was determined by interpretation of their mass spectra and comparison with authentic standards, if available. The position of the double bonds was further confirmed by derivatization with dimethyl disulfide (DMDS).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functional characterization of the novel desaturases.
Kinetic Comparison of Wild-Type Versus Mutant Desaturase Enzymes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of enzymes is paramount. This guide provides an objective comparison of wild-type versus mutant desaturase enzymes, supported by experimental data. Desaturases are a class of enzymes that introduce double bonds into fatty acyl chains, playing a critical role in lipid metabolism and cellular function.[1][2] Genetic mutations can significantly alter their catalytic efficiency, substrate specificity, and even their primary function, making kinetic analysis a crucial tool for both fundamental research and metabolic engineering.
Data Presentation: A Comparative Analysis of Kinetic Parameters
Mutations within a desaturase enzyme can lead to a range of kinetic outcomes. These include enhanced or diminished activity, altered substrate preference, and even the introduction of novel catalytic functions such as hydroxylation. The following tables summarize quantitative data from studies on mutant desaturase enzymes, comparing their performance to their wild-type counterparts.
Table 1: Altered Substrate Specificity in Castor Δ⁹-18:0-ACP Desaturase Mutants
This table illustrates how specific mutations can dramatically shift the substrate preference of a desaturase. The G188L mutation, for instance, results in an enzyme that is significantly more active with shorter-chain fatty acids (14:0-ACP and 16:0-ACP) compared to the wild-type enzyme, while its activity with the original preferred substrate (18:0-ACP) is drastically reduced.[3]
| Enzyme Variant | Substrate | Relative Specific Activity (Fold-change vs. Wild-Type) |
| Wild-Type | 14:0-ACP | 1.0 |
| 16:0-ACP | 1.0 | |
| 18:0-ACP | 1.0 | |
| G188L Mutant | 14:0-ACP | ~10-fold increase |
| 16:0-ACP | ~15-fold increase | |
| 18:0-ACP | ~50-fold decrease | |
| M114I/G188L Mutant | 14:0-ACP | ~29-fold increase |
| 16:0-ACP | ~12-fold increase | |
| 18:0-ACP | ~160-fold decrease | |
| L118F Mutant | 16:0-ACP | ~4-fold increase |
| 18:0-ACP | Most active with this substrate among tested mutants |
Data sourced from a study on mutants of the castor Δ⁹-18:0-ACP desaturase.[3]
Table 2: Functional Shift from Desaturation to Hydroxylation in Castor Stearoyl Δ⁹-Desaturase Mutants
Mutations can also introduce or enhance secondary catalytic activities. In the case of the castor stearoyl Δ⁹-desaturase, specific mutations significantly increased the enzyme's ability to hydroxylate its substrate, effectively changing its primary function.[4][5]
| Enzyme Variant | Catalytic Activity | Relative Efficiency |
| Wild-Type Δ⁹D | Hydroxylation to Desaturation Ratio | 0.04% |
| Δ⁹D D101I/H203I Mutant | Hydroxylation to Desaturation Ratio | 3-5% |
| Δ⁹D D101I/H203I/T206V/C222F Mutant | Hydroxylation to Desaturation Ratio | 3-5% |
Data sourced from rational mutagenesis studies on castor stearoyl Δ⁹-desaturase.[5]
Experimental Protocols: Methodologies for Kinetic Analysis
The precise determination of kinetic parameters is fundamental to comparing enzyme performance. The methodologies employed can significantly impact the results.
General Protocol for Desaturase Kinetic Assays
A typical kinetic analysis of desaturase enzymes involves the incubation of the enzyme (either as a purified protein or within microsomal preparations) with a range of substrate concentrations. The reaction velocity is then measured by quantifying the product formation over time.[6][7] Key kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are then derived by fitting the data to the Michaelis-Menten equation.[8]
Improved Assay for Delta 6-Desaturase using HPLC
A robust method for analyzing delta 6-desaturase kinetics utilizes High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the fatty acid substrate and product. This method offers a lower coefficient of variation compared to traditional Thin-Layer Chromatography (TLC).[9]
Key Steps:
-
Enzyme Source: Hepatic microsomes are prepared as the source of the delta 6-desaturase enzyme system.
-
Reaction Mixture: The assay mixture typically contains the microsomal protein, a buffer solution (e.g., phosphate (B84403) buffer at a specific pH), co-factors such as NADH, ATP, and Coenzyme A, and the fatty acid substrate (e.g., linoleic acid) at varying concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 37°C). The reaction is stopped after a specific time by adding a strong base (e.g., methanolic KOH) to saponify the lipids.
-
Sample Preparation: The mixture is acidified, and the fatty acids are extracted using a solvent like hexane.
-
HPLC Analysis: The extracted fatty acids are separated and quantified using an HPLC system equipped with a suitable column and detector.
-
Data Analysis: The initial reaction velocities at each substrate concentration are calculated. It is crucial to account for endogenous substrate concentrations within the microsomal preparation, as failing to do so can lead to significant underestimation of enzyme affinity (inflated Kₘ) and velocity (deflated Vₘₐₓ).[9] For example, one study calculated a Kₘ of 1.5 µM and Vₘₐₓ of 0.63 nmol/min for delta 6-desaturase after computer modeling to correct for endogenous substrate, compared to a Kₘ of 10.7 µM and Vₘₐₓ of 0.08 nmol/min without correction.[9]
Visualizations: Pathways and Workflows
Reaction Pathway for Stearoyl-CoA Desaturase
Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in fatty acid metabolism that catalyzes the introduction of a double bond into stearoyl-CoA to form oleoyl-CoA.[10] This process is an oxidative reaction that requires the transfer of electrons from NAD(P)H through a series of electron carriers.[11][12] Mutations in the desaturase can affect substrate binding in the hydrophobic tunnel or alter the geometry of the di-iron catalytic center, thereby impacting the efficiency of this electron transfer and the desaturation reaction itself.
Caption: Electron flow in the stearoyl-CoA desaturase (SCD1) reaction.
Experimental Workflow for Comparative Kinetic Analysis
The process of comparing the kinetics of wild-type and mutant enzymes is a systematic endeavor that begins with protein engineering and concludes with detailed data analysis. This workflow ensures that the observed differences in kinetic parameters can be confidently attributed to the specific mutations introduced.
Caption: Workflow for kinetic analysis of desaturase enzymes.
References
- 1. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Understanding desaturation/hydroxylation activity of castor stearoyl Δ9-Desaturase through rational mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 11. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (11Z)-Hexadec-11-enoyl-CoA: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (11Z)-Hexadec-11-enoyl-CoA, a key intermediate in various biochemical research and drug development pathways. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal and Handling Considerations
Before initiating any disposal procedure, it is crucial to conduct a risk assessment and ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.
Key Precautionary Measures:
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound with the same caution as any other laboratory chemical.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and any known hazards.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound and related compounds.
| Parameter | Value | Notes |
| Chemical Formula | C₃₇H₆₆N₇O₁₇P₃S | This is the molecular formula for this compound. |
| Physical State | Solid or in solution | Typically handled as a solid or dissolved in a suitable solvent. |
| Solubility | Sparingly soluble in water | Long-chain fatty acyl-CoAs are generally not freely soluble in aqueous solutions without detergents or binding proteins. |
| Recommended PPE | Safety glasses, lab coat, nitrile gloves | Standard laboratory PPE is required. |
| Waste Classification | Generally non-hazardous | Based on data for similar long-chain fatty acids, but always consult your institution's Environmental Health and Safety (EHS) office for a definitive classification.[1] |
| Small Quantity Limit | < 1 gram (solid) or < 100 mL (dilute solution) | This is a general guideline for simplified disposal procedures. Larger quantities require formal chemical waste pickup. |
| Large Quantity Disposal | Via licensed chemical waste contractor | All significant quantities of this compound must be disposed of through your institution's EHS-approved hazardous waste program. |
Experimental Protocols for Disposal
The appropriate disposal method for this compound depends on the quantity and form (solid or solution) of the waste.
For minute quantities, such as residues from experimental procedures, the following steps are recommended after consulting with and obtaining approval from your institution's EHS department.
-
For Solutions: If the solvent is compatible with drain disposal (e.g., aqueous buffers with low concentrations of non-hazardous salts), the solution can be flushed down the sanitary sewer with copious amounts of water (at least a 20-fold excess of water). This is only permissible if the concentration of this compound is very low and your local regulations allow for it.
-
For Solids: Small amounts of solid this compound can be mixed with a non-combustible, absorbent material (e.g., sand or vermiculite), placed in a sealed, labeled container, and disposed of in the regular laboratory trash. This should only be done if it is confirmed to be non-hazardous.
All bulk quantities of this compound must be treated as chemical waste and disposed of through your institution's designated hazardous waste management program.
-
Containment: Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.
-
Pickup: Arrange for a chemical waste pickup with your institution's EHS department.
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. For solid spills, gently sweep to avoid creating dust.
-
Collect: Carefully collect the absorbed material or swept solid into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. The cleaning materials should also be disposed of as chemical waste.
-
Dispose: Seal and label the waste container and dispose of it according to the procedure for large quantities.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (11Z)-Hexadec-11-enoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for (11Z)-Hexadec-11-enoyl-CoA was found in the available resources. The following guidance is synthesized from the SDS of a structurally similar compound, N-3-oxo-Hexadec-11Z-enoyl-L-homoserine lactone, and general laboratory best practices for handling chemical compounds. It is imperative that a formal risk assessment be conducted by a qualified safety professional before commencing any work with this substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided below. This is based on a conservative approach to minimize exposure in the absence of specific hazard data.
| PPE Category | Recommendation |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield should be worn if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any aerosols or dust. |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical for safety and experimental integrity. The following protocol outlines the key steps for handling this compound from receipt to disposal.
Experimental Protocol for Handling this compound
-
Preparation and Pre-Handling:
-
Ensure a designated and clearly labeled workspace is prepared, preferably within a chemical fume hood.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds.
-
Review the experimental protocol and identify all potential hazards.
-
-
Handling the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container in a fume hood to minimize exposure to any potential dust or vapors.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound. Avoid creating dust.
-
If preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Handle in a well-ventilated place and avoid contact with skin and eyes.[1]
-
-
Spill and Emergency Procedures:
-
In case of a small spill, cordon off the area.
-
Use absorbent pads or other suitable materials from the spill kit to contain and clean up the spill.
-
Place the contaminated materials in a sealed, labeled waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse with water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
-
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered chemical waste.
-
Collect and arrange for disposal in suitable and closed containers.[1]
-
Label the waste containers clearly with the contents.
-
Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Discharge into the environment must be avoided.[1]
-
Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
